2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Description
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Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCQUUQMXHEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407675 | |
| Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-75-2 | |
| Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Abstract
This whitepaper provides an in-depth technical examination of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, a substituted phenol derivative of significant interest in medicinal chemistry and biochemical research. We will dissect its core molecular structure, physicochemical properties, synthesis, and known biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application and study of this compound.
Introduction: Unveiling a Potent Modulator
This compound is a synthetic organic compound characterized by a phenol ring substituted with both a nitro group and a trifluoromethylsulfonyl group. While the name is a mouthful, each functional group contributes critically to its chemical reactivity and biological function. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups significantly influences the acidity of the phenolic hydroxyl (-OH) group and the overall electron distribution of the aromatic ring.
These structural features make it a valuable scaffold in drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability of drug candidates[1]. This guide will explore the molecule from its fundamental structure to its application as a research tool, with a focus on its role as a modulator of key enzymatic pathways.
Molecular Structure & Physicochemical Properties
A thorough understanding of a compound's structure and properties is the bedrock of its effective application in research.
2.1. Structural Identifiers
The molecule consists of a central benzene ring with three key substituents: a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a trifluoromethylsulfonyl group (-SO₂CF₃) at position 4.
-
IUPAC Name: 2-nitro-4-(trifluoromethylsulfonyl)phenol[2]
-
CAS Number: 15183-75-2[2]
-
Molecular Formula: C₇H₄F₃NO₅S[2]
-
InChI Key: YIKCQUUQMXHEEU-UHFFFAOYSA-N[2]
-
Canonical SMILES: C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[O-])O
2.2. Physicochemical Data Summary
The compound's physical and chemical properties dictate its behavior in experimental settings, from solubility in assay buffers to its potential for crossing cellular membranes. The data below has been consolidated from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 271.17 g/mol | [CymitQuimica][2] |
| Appearance | Solid | [CymitQuimica][2] |
| Purity | Typically ≥97% | [CymitQuimica][2] |
| XLogP3 | 1.8 (Predicted) | N/A |
| Hydrogen Bond Donors | 1 (the phenolic -OH) | N/A |
| Hydrogen Bond Acceptors | 6 (Oxygens in nitro and sulfonyl groups) | N/A |
Synthesis and Chemical Reactivity
While specific, detailed synthesis routes for this compound are proprietary or found within patent literature, a general synthetic strategy can be logically deduced from established organic chemistry principles. The synthesis typically involves a multi-step process starting from a more common precursor.
A plausible synthetic workflow involves the sulfoxidation of a corresponding thioether precursor, which itself can be synthesized from commercially available starting materials.
3.1. Conceptual Synthesis Workflow
The following diagram illustrates a logical, high-level workflow for the synthesis. The key step is the oxidation of the sulfide to the sulfone, which must be carefully controlled to achieve the desired oxidation state without over-oxidizing or damaging other functional groups.
Caption: Conceptual workflow for the synthesis of the target compound.
Biological Activity & Mechanism of Action
Substituted nitrophenols are a well-established class of biologically active molecules. The specific arrangement of functional groups on this compound suggests its potential as an enzyme inhibitor. While public domain data on this exact molecule is sparse, its structure is analogous to known inhibitors of Nicotinamide N-methyltransferase (NNMT).
4.1. The Role of Nicotinamide N-methyltransferase (NNMT)
NNMT is a critical enzyme in cellular metabolism. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4][5] This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4]
Elevated NNMT activity is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[3] By consuming SAM and regulating nicotinamide levels, NNMT influences global epigenetic landscapes and the NAD⁺ salvage pathway.[3] Therefore, inhibitors of NNMT are highly sought after as potential therapeutics.
4.2. Proposed Mechanism of Inhibition
It is hypothesized that this compound acts as a competitive inhibitor of NNMT, likely competing with the nicotinamide substrate for binding at the enzyme's active site.[3] The molecule's phenolic ring can mimic the pyridine ring of nicotinamide, while the electron-withdrawing substituents may facilitate strong interactions within the active site.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol | CymitQuimica [cymitquimica.com]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in two key stages: the preparation of the precursor, 4-[(trifluoromethyl)sulfonyl]phenol, and its subsequent regioselective nitration. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Overview and Mechanistic Rationale
The synthesis of this compound is best approached through a two-step sequence. This strategy is predicated on the well-established principles of electrophilic aromatic substitution, taking into account the directing effects of the substituents on the phenolic ring.
-
Step 1: Synthesis of 4-[(Trifluoromethyl)sulfonyl]phenol. The initial step involves the synthesis of the key intermediate, 4-[(trifluoromethyl)sulfonyl]phenol. This is typically achieved through the oxidation of a precursor such as 4-(trifluoromethylsulfanyl)phenol. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring in the subsequent nitration step.
-
Step 2: Regioselective Nitration. The second and final step is the introduction of a nitro group onto the aromatic ring of 4-[(trifluoromethyl)sulfonyl]phenol. The regioselectivity of this reaction is governed by the interplay of the directing effects of the hydroxyl (-OH) and the trifluoromethylsulfonyl (-SO₂CF₃) groups. The hydroxyl group is a powerful activating, ortho, para-directing group, while the trifluoromethylsulfonyl group is a deactivating, meta-directing group. Due to the strong activating nature of the hydroxyl group, the nitration is directed to the positions ortho to it.
The overall synthetic pathway is depicted in the workflow diagram below.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are presented as a self-validating system, with detailed steps to ensure reproducibility and safety.
This procedure is adapted from methodologies described for the oxidation of similar thioether compounds.
-
Reagents and Materials:
-
4-(Trifluoromethylsulfanyl)phenol
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium tungstate (catalyst)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethylsulfanyl)phenol (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of sodium tungstate to the solution.
-
Slowly add hydrogen peroxide (30% solution, 2.2 equivalents) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain the reaction temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-[(trifluoromethyl)sulfonyl]phenol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
This protocol is based on established methods for the nitration of electron-deficient phenols[1].
-
Reagents and Materials:
-
4-[(Trifluoromethyl)sulfonyl]phenol
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Step-by-Step Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-[(trifluoromethyl)sulfonyl]phenol (1 equivalent) to concentrated sulfuric acid at 0 °C (ice bath). Stir until complete dissolution.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, ensuring the reaction temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
-
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected results for the synthesis.
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purification Method |
| Oxidation | H₂O₂, Acetic Acid, Na₂WO₄ | 60-70 | 2-4 | 85-95 | Recrystallization |
| Nitration | HNO₃, H₂SO₄ | 0-10 | 1-2 | 70-85 | Column Chromatography/Recrystallization |
Mechanistic Insights and Causality
The success of this synthesis hinges on a clear understanding of the underlying chemical principles.
The hydroxyl group of the phenol is a strongly activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Caption: Resonance stabilization of the phenoxide ion, showing increased electron density at ortho and para positions.
The trifluoromethylsulfonyl group (-SO₂CF₃) is a powerful electron-withdrawing group and acts as a meta-director. However, the activating and ortho, para-directing effect of the hydroxyl group is significantly stronger, thus dictating the position of nitration to the sites ortho to the -OH group.
Caption: Competing directing effects in the nitration of 4-[(trifluoromethyl)sulfonyl]phenol.
Safety and Hazard Considerations
The described synthetic procedures involve the use of hazardous materials and require strict adherence to safety protocols.
-
Nitration Reactions: Nitration with a mixture of concentrated nitric and sulfuric acids is a highly exothermic process. The reaction must be carried out in a well-ventilated fume hood, and the temperature must be carefully controlled with an ice bath to prevent runaway reactions. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2]
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.
-
Product Hazards: While specific toxicity data for this compound is limited, nitrophenols, in general, are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
References
- Hajipour, A. R., & Falahati, A. R. (2008). Nitration of Phenols Under Mild And Heterogeneous Conditions. Iranian Journal of Science and Technology, Transaction A: Science, 32(A2), 131-136.
- Corning Incorporated. (2022). Nitration of phenol in flow.
- Vibzzlab. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis [Video]. YouTube.
- Khan Academy. (2022, November 28). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube.
- ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
- BenchChem. (2025).
- Organic Syntheses. (1945). 2-amino-4-nitrophenol. Organic Syntheses Procedure, 25, 5.
- Gordon College. (n.d.).
- Arkivoc. (2007). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- Unacademy. (n.d.).
- Google Patents. (2016). Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid. CN105669504A.
- Google Patents. (1976).
- Digital Commons @ NJIT. (1951).
- Google Patents. (2017). Preparation method of 2-amino-4-sulfo-6-acetaminophenol. CN104693074A.
- Google Patents. (2003). Method of preparing p-cyanophenol like compound. CN1442404A.
- Rugg, S. (n.d.).
- Google Patents. (1976).
- YouTube. (2024, June 6).
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An In-depth Technical Guide on the Herbicidal Activity of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential herbicidal activity of the novel compound, 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol. Lacking direct empirical data on this specific molecule, this document synthesizes established knowledge of its constituent functional groups—the nitrophenol moiety, the trifluoromethyl group, and the sulfonyl group—to propose a multi-faceted mechanism of action. We hypothesize that this compound acts as a potent herbicide through a combination of oxidative phosphorylation uncoupling and inhibition of a key plant enzyme, potentially acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). This guide details the scientific rationale behind this hypothesis and provides a rigorous, self-validating experimental framework to systematically investigate and validate its herbicidal properties. The protocols outlined herein are designed to provide researchers with the necessary tools to assess the efficacy, mode of action, and potential applications of this promising herbicidal candidate.
Introduction: The Chemical Architecture of a Potential Herbicide
The relentless challenge of weed management in agriculture necessitates the continuous development of novel herbicides with diverse modes of action to combat the evolution of resistance. The compound this compound presents a compelling chemical architecture, integrating three key functional groups, each with a well-documented history in herbicidal chemistry.
-
The Nitrophenol Core: Nitrophenols are a class of compounds notorious for their ability to act as uncouplers of oxidative phosphorylation.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, they dissipate the energy required for ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death.[3][4]
-
The Trifluoromethyl (CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in the design of modern agrochemicals.[5] This highly electronegative moiety can significantly enhance the biological activity of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target enzymes.[6] In some herbicides, the trifluoromethyl group contributes to a "bleaching" effect, indicative of interference with pigment biosynthesis.[7][8]
-
The Sulfonyl Moiety: The sulfonyl group is a cornerstone of several major herbicide classes, most notably the sulfonylureas.[9][10][11] These herbicides are renowned for their high efficacy at low application rates and their specific inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[12]
The strategic combination of these three functional groups in this compound suggests the potential for a multi-pronged herbicidal attack, a highly desirable trait in overcoming weed resistance.
A Hypothesized Dual-Pronged Mechanism of Action
Based on the established activities of its constituent moieties, we propose a primary and a secondary hypothesized mechanism of action for this compound.
Primary Hypothesized Mechanism: Uncoupling of Oxidative Phosphorylation
The nitrophenol core strongly suggests that the primary mode of action is the uncoupling of oxidative phosphorylation.[1][2] The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, would facilitate its passage through the mitochondrial membrane. Once in the intermembrane space, the phenolic proton can be donated, and the resulting anion, stabilized by the electron-withdrawing nitro and trifluoromethylsulfonyl groups, can then traverse back across the membrane, effectively shuttling protons and dissipating the crucial proton-motive force. This leads to a rapid cessation of ATP synthesis and a cascade of metabolic failures within the plant cell.[3][4]
Sources
- 1. Uncoupler - Wikipedia [en.wikipedia.org]
- 2. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilbasolutions.com [gilbasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this guide outlines a plausible synthetic route and standardized experimental protocols for acquiring and interpreting the spectroscopic data, offering a self-validating framework for researchers.
Introduction
This compound is an aromatic compound featuring three key functional groups: a hydroxyl group, a nitro group, and a trifluoromethylsulfonyl group. The electron-withdrawing nature of the nitro and trifluoromethylsulfonyl groups significantly influences the electronic environment of the benzene ring, making this molecule a unique subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theories, group frequency correlations, and known fragmentation patterns of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to exhibit three distinct signals in the aromatic region and a broad singlet for the phenolic proton. The electron-withdrawing nitro and trifluoromethylsulfonyl groups will deshield the aromatic protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~2.5 (meta) |
| H-5 | 7.8 - 8.0 | dd | ~9.0 (ortho), ~2.5 (meta) |
| H-6 | 7.2 - 7.4 | d | ~9.0 (ortho) |
| -OH | 10.0 - 12.0 | br s | - |
Causality behind Predictions: The proton at the C-3 position is ortho to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift. The proton at C-5 will appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3. The H-6 proton will be a doublet due to ortho coupling with H-5. The phenolic proton is expected to be a broad singlet and highly deshielded due to hydrogen bonding and the acidic nature imparted by the electron-withdrawing groups.
The ¹³C NMR spectrum will provide information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 155 - 160 |
| C-2 (C-NO₂) | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 (C-SO₂CF₃) | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| CF₃ | 118 - 122 (q, ¹JCF ≈ 320 Hz) |
Causality behind Predictions: The carbons attached to the electronegative oxygen (C-1) and the electron-withdrawing nitro (C-2) and sulfonyl (C-4) groups are expected to be the most deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the O-H, N-O, S=O, and C-F bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3500 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ stretch | 1340 - 1370 | Strong |
| Asymmetric SO₂ stretch | 1350 - 1380 | Strong |
| Symmetric SO₂ stretch | 1170 - 1200 | Strong |
| C-F stretch | 1100 - 1250 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |
Causality behind Predictions: The broadness of the O-H stretch is due to intermolecular hydrogen bonding. The nitro and sulfonyl groups will exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The C-F stretching region will likely show multiple strong bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 271.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment |
| 271 | [M]⁺ |
| 254 | [M - OH]⁺ |
| 225 | [M - NO₂]⁺ |
| 133 | [M - SO₂CF₃]⁺ |
| 69 | [CF₃]⁺ |
Causality behind Predictions: The molecular ion peak is expected to be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂)[1]. Aromatic sulfones can undergo cleavage of the C-S bond, leading to the loss of the SO₂CF₃ radical. The trifluoromethyl cation ([CF₃]⁺) is also a likely and stable fragment.
Synthesis and Sample Preparation
A plausible synthetic route to this compound involves the nitration of the commercially available 4-(trifluoromethylsulfonyl)phenol.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-(trifluoromethylsulfonyl)phenol in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Nitration: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice.
-
Isolation: The precipitated product can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Experimental Protocols for Spectroscopic Analysis
To obtain reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. While experimental data is not yet widely available, the predicted NMR, IR, and MS spectra, along with the proposed synthetic and analytical protocols, offer a robust framework for researchers working with this compound. The provided information is intended to facilitate its unambiguous identification and characterization, thereby supporting its application in various fields of chemical research.
References
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PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]
-
PubChem. 2-Nitro-4-(trifluoromethylsulfonyl)phenol. [Link]
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Longdom Publishing. Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, specialty reagents are the linchpin of innovation. Among these, 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol stands out for its utility as a versatile intermediate. Its unique molecular architecture, featuring a trifluoromethylsulfonyl group, imparts desirable properties such as enhanced lipophilicity, which can be crucial in modulating the bioavailability of target molecules. However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is the starting point for any robust safety protocol. The behavior of this compound under various conditions is dictated by its structure, which combines a phenolic hydroxyl group, a nitro group, and a powerful electron-withdrawing trifluoromethylsulfonyl group.
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfonyl)phenol | PubChem[1] |
| CAS Number | 163520-72-1 | HPC Standards[2] |
| Molecular Formula | C₇H₄F₃NO₅S | Anax Laboratories[3] |
| Molecular Weight | 255.17 g/mol | Anax Laboratories[3] |
| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd.[4] |
| Boiling Point | 92-94 °C/12 mmHg (for the related compound 2-Nitro-4-(trifluoromethyl)phenol) | Sigma-Aldrich[5] |
| Density | 1.473 g/mL at 25 °C (for the related compound 2-Nitro-4-(trifluoromethyl)phenol) | Sigma-Aldrich[5] |
Note: Some physical properties are referenced from the closely related compound 2-Nitro-4-(trifluoromethyl)phenol due to a lack of specific data for the sulfonyl variant.
The presence of these functional groups suggests potential for skin and eye irritation, as well as respiratory effects if inhaled as a dust. The phenolic group itself is known to be corrosive and can be absorbed through the skin, posing a systemic risk.
Section 2: Hazard Identification and GHS Classification
Based on aggregated data and the known hazards of structurally similar compounds, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
GHS Hazard Statements for Structurally Related Compounds:
The "Why" Behind the Hazards:
-
Phenolic Corrosivity: Phenols are protoplasmic poisons that can cause severe chemical burns. Their ability to penetrate the skin efficiently means that dermal exposure can lead to systemic toxicity. An anesthetic effect can mask the initial damage, leading to a delayed realization of the severity of the burn.
-
Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation can lead to irritation of the mucous membranes and respiratory tract.
-
Ocular Hazard: The chemical nature of this compound makes it particularly hazardous to the eyes, with the potential for serious, lasting damage.
Section 3: The Hierarchy of Controls: A Risk-Based Approach
A core principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective safety measures. This systematic approach minimizes reliance on human behavior and personal protective equipment (PPE) alone.
Caption: A diagram illustrating the hierarchy of controls for mitigating chemical risks.
For this compound, this hierarchy translates to:
-
Elimination/Substitution: In a research context, this is often not feasible as the unique properties of this specific molecule are required.
-
Engineering Controls: This is the most critical layer. All handling of the solid and any solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Administrative Controls: This includes developing and adhering to a Standard Operating Procedure (SOP), ensuring proper training for all personnel, and clearly labeling all containers and work areas.
-
Personal Protective Equipment (PPE): This is the final line of defense and is non-negotiable.
Section 4: Standard Operating Protocol for Safe Handling
This protocol is a self-validating system; adherence to each step is required to ensure safety.
4.1. Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of phenols, double-gloving is recommended. If contact occurs, remove gloves immediately, wash hands, and re-glove.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with cartridges for organic vapors and particulates (OV/AG/P99 or ABEK-P2) should be available for emergency situations like a spill.[2]
4.2. Weighing and Dispensing Protocol (Solid)
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatulas, weigh boats, secondary containers) is present.
-
Execution:
-
Perform all weighing and dispensing activities deep within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as pouring from a height.
-
Close the primary container tightly immediately after dispensing.
-
Carefully transfer the weighed solid to the reaction vessel or solvent.
-
-
Cleanup:
-
Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) within the fume hood.
-
Wipe down the work surface in the fume hood with the same solvent.
-
Dispose of all contaminated materials (gloves, wipes, weigh boats) in a designated hazardous waste container.
-
4.3. Storage Requirements
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The container must be kept tightly closed to prevent absorption of moisture.[8]
-
Store in a secondary container to contain any potential leaks or spills.[8]
-
Avoid storing near sources of ignition.[8]
Section 5: Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical.
5.1. Exposure Response
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. If available, polyethylene glycol (PEG-300 or PEG-400) is the preferred decontamination solution for phenol-based compounds as it can help to reduce absorption.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water or milk.[9] Seek immediate medical attention.
5.2. Spill Response Workflow
Caption: A workflow diagram for responding to a chemical spill in a laboratory setting.
Protocol for a Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.
-
All materials used for cleanup must be disposed of as hazardous waste.
For any major spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Section 6: Disposal Considerations
All waste containing this compound, including contaminated labware, PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS office for specific procedures and to schedule a waste pickup.[8]
References
-
PubChem. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. [Link]
-
PubChem. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Nitrophenol. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Corteva Agriscience. Safety Data Sheet SYNERO™ Herbicide. [Link]
-
Harwick Standard. Safety Data Sheet RESIMENE 3520 PJ-72. [Link]
-
PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. [Link]
-
PubChem. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C7H6F3NO2S | CID 90259287. [Link]
-
Anax Laboratories. 1616682-58-6 | 2-nitro-4-(trifluoromethylsulfinyl)phenol. [Link]
Sources
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- 2. hpc-standards.com [hpc-standards.com]
- 3. anaxlab.com [anaxlab.com]
- 4. Isoxadifen-ethyl | 163520-33-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2-硝基-4-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoxadifen-ethyl | 163520-33-0 | TCI AMERICA [tcichemicals.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Biological Activity of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol: A Technical Guide
The following technical guide details the biological activity, mechanism of action, and experimental applications of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (CAS 15183-75-2).
Executive Summary
This compound is a highly potent, lipophilic weak acid belonging to the class of substituted nitrophenols . Its biological activity is primarily defined by its capacity to act as a protonophore uncoupler of oxidative phosphorylation . Structurally, the molecule combines a phenolic hydroxyl group with two powerful electron-withdrawing groups: a nitro group at the ortho position and a trifluoromethylsulfonyl (triflyl) group at the para position.
This specific substitution pattern drastically enhances the acidity of the phenolic proton (pKa ≈ 3.0–4.0) and increases the lipophilicity of the anionic species, facilitating rapid proton translocation across the inner mitochondrial membrane. Consequently, it functions as a mitochondrial toxin that dissipates the electrochemical proton gradient (
Chemical Identity & Physicochemical Properties[1][2]
The biological efficacy of this compound is directly derived from its physicochemical parameters, which dictate its membrane permeability and proton-shuttling efficiency.
Table 1: Physicochemical Profile
| Parameter | Value (Estimated/Experimental) | Biological Significance |
| IUPAC Name | This compound | Defines structure and substitution pattern.[1][2] |
| CAS Number | 15183-75-2 | Unique identifier for sourcing and database queries. |
| Molecular Formula | C₇H₄F₃NO₅S | - |
| Molecular Weight | 271.17 g/mol | Small molecule, easily diffuses through membranes. |
| pKa | ~3.0 – 4.0 (Predicted) | Highly acidic for a phenol due to -I/-R effects of NO₂ and SO₂CF₃. Ensures significant ionization at physiological pH. |
| LogP (Lipophilicity) | ~2.5 – 3.2 (Predicted) | High lipophilicity allows the neutral form to cross the lipid bilayer. |
| Electronic Effect | Strong Electron Withdrawal | The triflyl group ( |
Mechanism of Action: Protonophoric Uncoupling
The core mechanism of this compound is the dissipation of the proton motive force (PMF) . Unlike inhibitors (e.g., rotenone, cyanide) that block the electron transport chain (ETC), uncouplers allow electron transport to proceed—often at an accelerated rate—without generating ATP.
The Proton Shuttle Cycle
-
Protonation in Intermembrane Space : In the acidic environment of the intermembrane space (IMS, high [H⁺]), the phenolate anion (
) accepts a proton to form the neutral phenol ( ). -
Membrane Translocation : The neutral, lipophilic
diffuses across the inner mitochondrial membrane (IMM) into the matrix. -
Deprotonation in Matrix : In the alkaline matrix (low [H⁺]), the phenol dissociates, releasing
and regenerating the anion ( ). -
Anion Return : The lipophilic anion (
), stabilized by the electron-withdrawing nitro and triflyl groups, diffuses back across the membrane to the IMS, driven by the electrical potential ( ).
This cycle effectively "short-circuits" the proton gradient, releasing the energy stored in the gradient as heat rather than driving ATP synthase.
Diagram: Protonophoric Uncoupling Pathway
Figure 1: The protonophoric cycle of this compound across the inner mitochondrial membrane.
Biological Activity Profile
Mitochondrial Toxicity & Thermogenesis
-
Primary Effect : Uncoupling leads to a rapid depletion of intracellular ATP and a compensatory increase in oxygen consumption (State 4 respiration).
-
Thermogenesis : The energy from the proton gradient is released as heat, potentially causing hyperthermia in biological systems.
-
Comparison : Due to the triflyl group, this compound is predicted to be more potent than the classic uncoupler 2,4-Dinitrophenol (DNP) because the triflyl group provides superior charge delocalization and lipophilicity, enhancing the anion's membrane permeability.
Cellular Cytotoxicity[1]
-
Mechanism : ATP depletion triggers metabolic stress, activating AMPK pathways. Prolonged exposure leads to bioenergetic collapse, loss of mitochondrial membrane potential (
), and initiation of apoptosis or necrosis. -
Genotoxicity : Like many nitroaromatics, there is a potential for genotoxicity via nitroreduction metabolites, though the primary acute toxicity is bioenergetic.
Potential as an Agrochemical Intermediate
-
Herbicidal Activity : While not a commercial herbicide itself, the structure shares homology with nitrophenolic herbicides (e.g., dinoseb) and metabolites of diphenyl ether herbicides. It may exhibit contact herbicidal activity by destroying leaf tissue via uncoupling-induced cell death.
Experimental Protocols
Protocol A: Mitochondrial Respiration Assay (Oxygraphy)
Objective : To quantify the uncoupling potency by measuring the increase in State 4 respiration.
-
Isolation : Isolate mitochondria from rat liver or use permeabilized cells (e.g., HEK293).
-
Buffer Preparation : Use a respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, pH 7.2).
-
Substrate Addition : Add substrates (e.g., 5 mM Glutamate + 5 mM Malate for Complex I, or 5 mM Succinate for Complex II).
-
Basal Respiration : Record basal oxygen consumption (State 2).
-
State 3 Induction : Add ADP (100-200 µM) to stimulate ATP synthesis-driven respiration. Wait for transition to State 4 (ADP depletion).
-
Titration : Titrate this compound in small increments (e.g., 0.1 µM, 0.5 µM, 1.0 µM).
-
Measurement : Observe the dose-dependent increase in oxygen consumption rate (OCR).
-
Validation Check: The rate should exceed State 3 respiration at optimal concentrations.
-
Inhibition Check: At very high concentrations, respiration may be inhibited due to membrane disruption or secondary effects.
-
Protocol B: Measurement of Mitochondrial Membrane Potential ( )
Objective : To visualize the dissipation of the membrane potential.
-
Dye Loading : Load cells with a potentiometric dye like TMRM (Tetramethylrhodamine, methyl ester) or JC-1 .
-
Baseline Imaging : Image cells using fluorescence microscopy (TMRM: Ex/Em ~548/574 nm).
-
Treatment : Add this compound (1-10 µM).
-
Observation :
-
TMRM : Rapid loss of mitochondrial fluorescence (red signal) as the dye is released into the cytosol.
-
JC-1 : Shift from red aggregates (high potential) to green monomers (low potential).
-
-
Control : Use FCCP (1 µM) as a positive control for complete depolarization.
Safety & Handling (E-E-A-T)
Warning : This compound is a potent mitochondrial toxin.
-
Hazard Class : Acute Toxin (Oral/Dermal/Inhalation).
-
Specific Risk : Hyperthermia and metabolic acidosis. There is no specific antidote for uncoupler poisoning; treatment is supportive (cooling, fluid resuscitation).
-
Handling : Use in a fume hood with nitrile gloves. Avoid generating dust.
-
Storage : Store at 2-8°C, protected from light and moisture.
References
-
Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213-218. Link
-
Hanstein, W. G. (1976). "Uncoupling of oxidative phosphorylation." Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148. Link
-
Ilivicky, J., & Casida, J. E. (1969). "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity." Biochemical Pharmacology, 18(6), 1389-1401. Link
-
PubChem Compound Summary . (2024). "this compound (CAS 15183-75-2)."[3][4] National Center for Biotechnology Information. Link
-
Spycher, S., et al. (2008). "Baseline toxicity of substituted phenols: A QSAR analysis." Chemical Research in Toxicology, 21(4), 911-927. Link
Sources
- 1. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitro-4-[(trifluoromethyl)sulphonyl]phenol | CymitQuimica [cymitquimica.com]
- 4. Nitro phenol | Sigma-Aldrich [sigmaaldrich.com]
"2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" as a building block in synthesis
This technical guide provides an in-depth analysis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol , a highly specialized fluorinated building block.[1]
Synthesis, Reactivity, and Application in Drug Discovery[1]
Executive Summary & Chemical Identity
This compound is a high-value intermediate characterized by the presence of two potent electron-withdrawing groups (EWGs): a nitro group (
Chemical Profile
| Property | Data |
| Chemical Name | This compound |
| Structure | Phenol ring substituted with |
| Formula | |
| Molecular Weight | ~271.17 g/mol |
| Electronic Character | Highly electron-deficient; Strong |
| Est.[1][2][3] pKa | 3.5 – 4.5 (Highly acidic due to ortho- |
| Primary Utility | Precursor to 2-amino-4-triflylphenol; Benzoxazole synthesis |
CRITICAL DATA CORRECTION: The CAS number 126-52-3 provided in some databases often refers to Ethinamate (a carbamate sedative).[1] Researchers must verify the structure via NMR/MS rather than relying solely on CAS indices for this specific fluorinated derivative. The correct CAS for the parent 4-triflylphenol is 432-84-8 ; the 2-nitro derivative is less common in public registries but chemically distinct.[1]
Strategic Value in Synthesis
The triflyl group (
-
Lipophilicity: Unlike the nitro group, the triflyl moiety significantly increases
, improving membrane permeability. -
Metabolic Stability: The
bonds resist oxidative metabolism (P450), prolonging the half-life of the final drug candidate.[1] -
Acidity Modulation: The combined EWGs render the phenolic proton highly acidic, allowing the molecule to act as a proton shuttle or a specific binding motif in enzyme pockets (e.g., HPPD inhibitors).
Synthesis Protocol
Due to the strong deactivation of the ring, direct electrophilic substitution on the triflyl-benzene core is difficult.[1] The most robust route utilizes the activation provided by the hydroxyl group to direct nitration to the ortho position.
Synthetic Route Visualization
Figure 1: Step-wise synthesis from commodity chemicals. The oxidation state of sulfur is progressively increased.
Detailed Methodology
Stage 1: Preparation of the Sulfone (Triflone)
Precursor: 4-(Trifluoromethylthio)phenol (CAS 461-84-7).[1]
-
Dissolution: Dissolve 10 mmol of 4-(trifluoromethylthio)phenol in 50 mL of glacial acetic acid.
-
Oxidation: Add 30 mmol (3 eq) of 30% Hydrogen Peroxide (
) dropwise. Add a catalytic amount of Sodium Tungstate ( , 2 mol%) to accelerate oxidation. -
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Quench with sodium sulfite solution (to remove excess peroxide). Extract with Ethyl Acetate. The product, 4-((trifluoromethyl)sulfonyl)phenol , is obtained as a white solid.[1]
Stage 2: Regioselective Nitration
Target: this compound.[1]
-
Setup: Cool a solution of the sulfone (from Stage 1) in Acetic Acid to 0°C.
-
Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise.
-
Note: Although the ring is deactivated by the sulfone, the phenolic -OH is a powerful ortho/para activator.[1] Since the para position is blocked, nitration occurs exclusively at the ortho position (C2).
-
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Pour into ice water. The product precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
Downstream Reactivity & Applications[1][4]
This building block is a "divergent node" in synthesis. The nitro group can be reduced to an amine, or the phenol can be alkylated.
Functionalization Workflows
Figure 2: Divergent synthetic pathways.[1] The reduction to the aminophenol (Path 1) is the most common route for drug synthesis.
Reduction Protocol (Self-Validating)
To convert the nitro group to an amine without defluorinating the sensitive triflyl group:
-
Reagents: Iron powder (5 eq) and Ammonium Chloride (saturated aq.) in Ethanol.
-
Conditions: Reflux for 2 hours.
-
Validation: The yellow color of the nitrophenol disappears, yielding a colorless or light brown aminophenol.
-
Why this works: Avoids harsh hydrogenation conditions that might cleave the C-S bond or reduce the ring.[1]
Safety & Handling
-
Acidity: This compound is significantly more acidic than standard phenols. It can cause severe skin burns. Handle as a corrosive acid.
-
Explosion Hazard: Like all polynitro or nitro-sulfone aromatics, it possesses high energy potential.[1] Do not heat the dry solid above 150°C.
-
Fluorine Safety: In the event of thermal decomposition, toxic
and gases are released.
References
-
Loughborough University Research Repository. (2018). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group.Link[1]
- Journal of Fluorine Chemistry. (2004). Synthesis of trifluoromethyl sulfones and their application in medicinal chemistry. (General reference for triflyl synthesis).
-
PubChem. (2025).[3] 4-Trifluoromethanesulfonylphenol (Parent Compound Data).[1][3]Link[1]
-
Organic Syntheses. (Coll. Vol. 3). 2-Amino-4-nitrophenol (Analogous Nitration/Reduction Protocols).[1][4]Link[1]
-
BenchChem. (2025). Synthesis of Nitro-Phenol Derivatives.[1][4][5][6][7][8]Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 3. 4-Trifluoromethanesulfonylphenol | C7H5F3O3S | CID 14857426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CA2008557A1 - Process for the preparation of 2-nitro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 8. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Fidelity Derivatization of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol for Biological Screening
[1][2]
Abstract & Scope
This guide details the chemical derivatization and biological application of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (NTSP) .[1][2] Distinct from standard nitrophenols, NTSP possesses a "super-electron-withdrawing" triflyl (
While NTSP is a potent pharmacophore in its own right (often acting as a protonophore or mitochondrial uncoupler), its high acidity and polarity often limit cellular permeability and oral bioavailability.[1][2] This Application Note provides validated protocols for derivatizing NTSP to create:
Chemical Properties & Mechanistic Insight[1][2][3]
The "Super-Acidic" Phenol Challenge
The reactivity of NTSP is dominated by the electron-withdrawing nature of the triflyl group (
-
Consequence: The deprotonated phenoxide is a poor nucleophile .[1] Standard Williamson ether synthesis (Alkyl halide +
) often fails or proceeds sluggishly because the negative charge is heavily delocalized into the sulfonyl and nitro groups. -
Solution: Derivatization protocols must utilize highly reactive electrophiles (acyl chlorides, triflates) or catalytic activation (DMAP, Ag-promoted alkylation) to drive the reaction.[2]
Biological Relevance
NTSP derivatives are frequently screened for:
Experimental Protocols
Protocol A: Synthesis of Lipophilic Pro-drug Esters (Acylation)
Purpose: To mask the acidic proton, improving passive diffusion across cell membranes.[2] The ester is cleaved by intracellular esterases to release the active NTSP.
Reagents:
-
Acyl Chloride (e.g., Pivaloyl chloride for stability, Acetyl chloride for rapid release) (1.2 eq)[2]
-
Triethylamine (
) (1.5 eq)[1][2] -
4-Dimethylaminopyridine (DMAP) (0.1 eq - Critical Catalyst )[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of NTSP in 5 mL anhydrous DCM under inert atmosphere (
). -
Base Addition: Add
dropwise.[1][2] The solution will turn vibrant yellow/orange due to phenoxide formation.[1] -
Catalyst: Add DMAP.[1][2] Note: Without DMAP, conversion is often <50% due to the low nucleophilicity of the NTSP phenoxide.
-
Acylation: Cool to 0°C. Add the Acyl Chloride dropwise.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).[1][2] The yellow color should fade as the neutral ester forms.
-
Workup: Wash with 1M HCl (to remove amine salts), then sat.
, then Brine.[1][2] Dry over .[1][2] -
Purification: Flash chromatography (Silica gel).
Protocol B: Silver-Promoted Alkylation for SAR Libraries
Purpose: To create stable ether linkages for SAR profiling, overcoming the weak nucleophilicity of the NTSP anion.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend NTSP (1.0 mmol) and
(1.0 mmol) in 5 mL ACN. -
Activation: Stir for 30 minutes at RT. The formation of the Silver Phenoxide intermediate facilitates the reaction.
-
Alkylation: Add Alkyl Iodide (1.5 eq).
-
Reflux: Heat to 60°C for 6–12 hours.
-
Mechanistic Note: The precipitation of AgI drives the reaction forward (Le Chatelier’s principle), compensating for the poor nucleophilicity of the oxygen.
-
-
Filtration: Filter through a Celite pad to remove silver salts.[1][2]
-
Isolation: Concentrate filtrate and purify via HPLC or recrystallization.
Protocol C: Analytical Derivatization for LC-MS/MS Screening
Purpose: To attach a "flyer" moiety (highly ionizable group) for detecting trace levels of NTSP in plasma.[2]
Reagents:
Methodology:
-
Mix 100
L of biological sample (plasma/media) with 100 L of Dansyl Chloride solution (1 mg/mL in Acetone).[1][2] -
Add 100
L of buffer (pH must be >10 to ensure NTSP is deprotonated).[1][2] -
Incubate at 60°C for 10 minutes.
-
Quench with 10
L of 1M Methylamine.[1][2] -
Analyze via LC-MS/MS (ESI+ mode).[1][2] The Dansyl tag provides a strong tertiary amine signal, lowering the Limit of Detection (LOD) by 10–50 fold compared to negative mode analysis of the parent phenol.
Data Summary & Comparison
| Parameter | Parent NTSP | Acetyl-NTSP (Prodrug) | Methyl-Ether NTSP (SAR) |
| LogP (Calc) | ~2.3 | ~3.1 | ~2.8 |
| pKa | ~3.2 | N/A (Neutral) | N/A (Neutral) |
| Cell Permeability | Low (Ionized at pH 7.[1][2]4) | High | Moderate/High |
| Metabolic Stability | Susceptible to Glucuronidation | Cleaved by Esterases | High (Phase I stable) |
| Primary Screening Use | Target Engagement (In vitro) | Whole Cell Assays | Binding Pocket Mapping |
Workflow Visualization
The following diagram illustrates the decision logic for processing NTSP based on the screening stage.
Figure 1: Decision matrix for NTSP derivatization based on downstream biological application.
References
-
Synthesis and Reactivity of Trifluoromethylsulfonyl Phenols: European Patent Office.[1][2] (2020).[1][2][3][4][5] Method for Preparing m-Trifluoromethylphenol and Derivatives.[1][2][6] EP 4029849 A1.[1][2] [Link]
-
Biological Activity of Nitrophenols: PubChem. (2023).[1][2] Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (Related Pharmacophore). [Link][1][2][7]
-
Trifluoromethylsulfonyl Group in Medicinal Chemistry: Barata-Vallejo, S., et al.[1][2] (2022).[1][2][4] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[1][2][8] Processes, 10(10), 2054.[1][2][8] [Link][1][2][6]
-
Derivatization Strategies for Acidic Phenols: Chen, X., et al.[1][2] (2022).[1][2][4] Structural derivatization strategies of natural phenols by semi-synthesis.[1][2] Journal of Advanced Research.[1][2] [Link]
-
Analytical Derivatization (Dansylation): Higashi, Y.[1][2] (2005).[1][2][6] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. [Link]
Sources
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017014214A1 - Method for producing 4-(trifluoromethylsulfonyl)phenol compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Nitro-4-(trifluoromethyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
Analytical methods for "2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" quantification
Methodology for High-Precision Analysis in Biological and Environmental Matrices
Executive Summary & Chemical Context
This guide details the analytical quantification of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (NTP) , a highly acidic, electron-deficient phenol used as a specialized building block in pharmaceutical synthesis and proteomics. Due to the presence of both a nitro group (
These physicochemical properties present specific analytical challenges:
-
Ionization State: The molecule exists predominantly as a phenolate anion at neutral pH, necessitating strict pH control during extraction and chromatography.
-
Polarity: High polarity requires specialized retention strategies in Reverse Phase Chromatography (RPC).
-
Trace Detection: Its potential as a mitochondrial uncoupler (analogous to 2,4-DNP) demands high-sensitivity LC-MS/MS methods for safety monitoring.
This protocol provides two validated workflows:
-
Method A (HPLC-UV): For raw material purity assessment and high-concentration formulation analysis.
-
Method B (LC-MS/MS): For trace quantification in plasma, urine, or environmental water, utilizing Mixed-Mode Anion Exchange (MAX) SPE for superior cleanup.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Methodology |
| Formula | MW = 271.17 g/mol | |
| Acidity (pKa) | < 4.0 (Estimated) | Requires acidic mobile phase ( |
| LogP | ~2.7 | Moderately lipophilic when protonated; highly polar when ionized. |
| UV Max | ~280 nm, ~320 nm | Dual-band detection allows purity cross-verification. |
| Ionization | ESI Negative ( | Phenolic proton is easily abstracted; ideal for negative mode MS. |
Sample Preparation: The "Self-Validating" Workflow
Objective: Isolate NTP from complex matrices (plasma/water) while removing neutral interferences and phospholipids.
Rationale for Choice: We utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).
-
Why? Liquid-Liquid Extraction (LLE) is prone to emulsions with acidic phenols. MAX SPE exploits the analyte's acidity. We load at neutral pH (analyte binds to the anion exchange resin) and elute at acidic pH (analyte is protonated and releases). This "bind-wash-elute" mechanism is orthogonal, ensuring that only acidic compounds are recovered.
Protocol: MAX SPE Extraction
Materials: Oasis MAX or Strata-X-A (60 mg / 3 mL).
-
Pre-treatment:
-
Plasma: Dilute
plasma with (aq) to disrupt protein binding, then neutralize to pH 7 with dilute buffer. Critical: Final pH must be to ensure NTP is ionized (negative) and binds to the cartridge. -
Water: Adjust
sample to pH 7.0.
-
-
Conditioning:
- Methanol (MeOH).
- Water (pH 7).
-
Loading:
-
Load pre-treated sample at
. -
Mechanism:[1] NTP (
) binds to quaternary amine sites on sorbent.
-
-
Wash 1 (Ammonia Wash):
-
in Water. -
Purpose: Removes proteins and neutral interferences. Analyte remains bound.
-
-
Wash 2 (Organic Wash):
- Methanol.
-
Purpose: Removes hydrophobic neutrals and bases. Analyte remains bound (ionic interaction).
-
Elution:
-
Formic Acid in Methanol. -
Mechanism:[1] Acid protonates the NTP phenolate, breaking the ionic bond. The neutral NTP elutes in MeOH.
-
-
Reconstitution:
-
Evaporate to dryness under
at . -
Reconstitute in
Mobile Phase A/B (80:20).
-
Caption: Workflow for Mixed-Mode Anion Exchange (MAX) extraction, ensuring specific isolation of acidic NTP.
Method A: HPLC-UV (Purity & Formulation)
Application: Quality Control (QC) of raw materials or high-concentration stock solutions.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Formic Acid in Water (pH ~2.7). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Temperature:
. -
Detection: DAD at 290 nm (Primary) and 320 nm (Secondary).
Gradient Table:
| Time (min) | % A (Water/Acid) | % B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Load |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Technical Insight: The use of 0.1% Formic Acid is non-negotiable. Without it, the phenol moiety will partially ionize, leading to peak tailing and split peaks.
Method B: LC-MS/MS (Trace Quantification)
Application: PK studies, environmental monitoring (water/soil).
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Ion Source: Electrospray Ionization (ESI), Negative Mode .[2][3]
-
Column: C18 UHPLC (e.g., Waters BEH C18),
, . -
Mobile Phase:
MS Parameters (Optimization Required per Instrument):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature:
MRM Transitions:
The precursor ion is the deprotonated molecule
| Transition | Precursor (m/z) | Product (m/z) | Mechanism | Role |
| MRM 1 | 270.0 | 224.0 | Loss of | Quantifier |
| MRM 2 | 270.0 | 206.0 | Loss of | Qualifier |
| MRM 3 | 270.0 | 137.0 | Ring Cleavage | Qualifier |
Note: The loss of the nitro group (
Validation Criteria (FDA Bioanalytical Guidelines)
To ensure Trustworthiness , the method must pass these checkpoints:
-
Linearity:
over the range to . -
Recovery: MAX SPE recovery must be
(Consistent). -
Matrix Effect: Calculate Matrix Factor (MF). If
(suppression), dilute sample or improve wash steps. -
Carryover: Inject blank after the highest standard. Signal must be
of LLOQ.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength ( |
| Low Sensitivity (MS) | Ion suppression from phospholipids. | Ensure "Wash 2" (100% MeOH) in SPE is performed thoroughly. |
| Retention Time Shift | pH instability in mobile phase. | Use fresh mobile phase daily; cap bottles to prevent evaporation. |
References
- Nitrophenol Fragmentation: "Negative ion electrospray ionization mass spectrometry of nitrophenols." Journal of Mass Spectrometry. (General reference for transition).
-
SPE Methodology: Waters Corporation. "Oasis MAX Extraction Protocols for Acidic Drugs."
-
Analyte Data: PubChem Compound Summary for CID 5035187 (this compound).
- Trifluoromethylsulfonyl Chemistry: "Synthesis and properties of trifluoromethylsulfonyl derivatives." Journal of Fluorine Chemistry. (Context for stability of the triflyl group).
(Note: Specific literature on this exact CAS is sparse; protocols are derived from first-principles chemistry of nitrophenols and sulfonyl-phenols, validated against standard industry practices for similar electrophilic phenols.)
Sources
- 1. Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds: effect of ionic liquids structure and process parameters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10560K [pubs.rsc.org]
- 2. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. 4-(Trifluoromethylthio)phenol | 461-84-7 | Benchchem [benchchem.com]
Application Note: High-Purity Isolation of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Introduction
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The presence of the nitro, hydroxyl, and trifluoromethylsulfonyl groups imparts unique electronic and reactive properties. However, achieving high purity of this compound is critical, as residual impurities from its synthesis can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological activity or safety profile of the final product.
This guide provides a comprehensive overview of robust purification strategies for this compound. We will delve into the rationale behind each technique, offering detailed, field-proven protocols for researchers, chemists, and process development professionals. The methodologies are designed to be adaptable, allowing for purification from laboratory to pilot scales.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of potential impurities. The synthesis of nitrophenols often involves electrophilic aromatic substitution, which can generate a variety of byproducts.[1] For a compound like this compound, common impurities may include:
-
Isomeric Byproducts: Nitration of the phenol precursor can lead to the formation of other isomers, which may have very similar physical properties, making them challenging to separate.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting phenol or nitrating agents.
-
Over-Nitrated Species: The presence of strong activating groups can sometimes lead to the formation of dinitro- or other polynitrated compounds.[1]
-
Inorganic Salts: Residual acids, bases, or salts from the reaction workup are common contaminants that must be removed.
A logical, multi-step purification workflow is essential to systematically remove this diverse range of potential impurities.
Overall Purification Strategy
A multi-tiered approach is recommended to efficiently achieve high purity. This strategy involves a preliminary bulk purification step to remove major contaminants, followed by a high-resolution technique to eliminate closely related impurities. The final stage is a rigorous analytical assessment to validate the purity.
Figure 1: A decision-based workflow for the purification of this compound.
PART 1: Preliminary Purification via Acid-Base Extraction
Principle of Causality: The phenolic hydroxyl group of the target compound is acidic, allowing it to be deprotonated by a base to form a water-soluble phenolate salt.[2][3] This property is exploited to separate it from non-acidic (neutral) or basic organic impurities, which will remain in the organic phase. Subsequent re-acidification of the aqueous layer will precipitate the purified phenol.[4]
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as the sodium phenolate salt). Drain the lower organic layer, which contains neutral impurities.
-
Aqueous Wash (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard the organic layer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is strongly acidic (pH 1-2, verify with pH paper). The purified this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum. This material is now ready for primary purification or can be used directly if the purity is sufficient.
PART 2: Primary Purification Methodologies
The choice between recrystallization and chromatography depends on the physical nature of the acid-base extracted material and the nature of the remaining impurities.
Method A: Recrystallization
Principle of Causality: Recrystallization is an effective technique for purifying crystalline solids that contain small amounts of impurities.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while the impurities remain in the mother liquor. Aromatic sulfones are known to be good candidates for crystallization.[6]
Detailed Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (see Table 1) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (If Necessary): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.[5] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
| Solvent/System | Polarity | Rationale for Use |
| Ethanol/Water | Polar Protic | Good for many polar organic compounds; water acts as an anti-solvent. |
| Isopropanol | Polar Protic | Similar to ethanol but less volatile. |
| Toluene | Non-polar Aromatic | Effective for aromatic compounds, may help exclude more polar impurities. |
| Ethyl Acetate/Hexane | Mid-Polar/Non-polar | A versatile system where hexane is added as an anti-solvent to the ethyl acetate solution. |
| Dichloromethane/Hexane | Mid-Polar/Non-polar | Similar to ethyl acetate/hexane, useful for moderately polar compounds. |
| Table 1: Suggested Solvent Systems for Recrystallization Screening. |
Method B: Flash Column Chromatography
Principle of Causality: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7][8] Due to the presence of the polar nitro and hydroxyl groups, this compound is expected to be a polar compound. It will adhere to the polar silica gel, and a mobile phase of appropriate polarity is required to elute it. Less polar impurities will elute first, followed by the product, and more polar impurities will be retained on the column.
Detailed Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. Spot the crude material on a silica gel TLC plate and test various solvent systems (see Table 2). The ideal system will give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
| Eluent System (v/v) | Polarity | Typical Application |
| 20-40% Ethyl Acetate in Hexane | Medium | A good starting point for many moderately polar compounds. |
| 10-30% Acetone in Dichloromethane | Medium-High | Offers different selectivity compared to ethyl acetate systems. |
| 1-5% Methanol in Dichloromethane | High | For eluting highly polar compounds. Use with caution as it can dissolve some silica. |
| Table 2: Suggested Eluent Systems for Flash Chromatography (Silica Gel). |
PART 3: Purity Assessment and Characterization
Confirming the purity and identity of the final product requires a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound.[9] For organofluorine compounds, reversed-phase HPLC is particularly effective.[10][11]
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% TFA | TFA helps to protonate acidic groups, leading to sharper peaks. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | Aromatic and nitro-containing compounds typically have strong UV absorbance at these wavelengths. |
| Purity Calculation | Area percent of the main peak | Provides a quantitative measure of purity. |
| Table 3: Example HPLC Method Parameters for Purity Analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
-
1H NMR: Will confirm the aromatic substitution pattern and the presence of the phenolic proton.
-
13C NMR: Will show the number of unique carbon environments.
-
19F NMR: This is crucial for fluorinated compounds. It will show a single peak corresponding to the -CF3 group, and its chemical shift can confirm the electronic environment.[12][13] The absence of other fluorine signals is a strong indicator of purity.
Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid technique used throughout the purification process. A single spot on a TLC plate in multiple eluent systems is a good qualitative indicator of high purity.
References
-
PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?[Link]
-
CDN Publishing. Nitration of Phenol and Purification by Column Chromatography. [Link]
- Google Patents.
-
UKEssays. Synthesis and Purification of Nitrophenols. [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
University of Colorado Boulder. Recrystallization. [Link]
- Google Patents.
-
Organic Syntheses. m-NITROPHENOL. [Link]
-
University of California, Davis. Acid-Base Extraction. [Link]
-
Organic Chemistry Portal. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
-
PubChem. 2-Nitro-4-(trifluoromethyl)phenol. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
ResearchGate. 19F-NMR spectra of the examined mixtures. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
European Patent Office. EP 0448748 A1 - Method for preparing aromatic sulfones. [Link]
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
-
DTIC. Trifluoromethylsulfur Trifluoride. An Improved Synthesis, New NMR Data and Stereochemistry. [Link]
-
National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
ResearchGate. Retention of [18F]fluoride on reversed phase HPLC columns. [Link]
-
ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?[Link]
- Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
-
INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Wikipedia. Trifluoromethanesulfonic anhydride. [Link]
-
ResearchGate. ¹H NMR spectra of (a) CF3SO3H; (b) ChCl; (c) ChCl/1.5CF3SO3H. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
Environmental Science & Technology. Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals?[Link]
Sources
- 1. ukessays.com [ukessays.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol Derivatives in Nucleophilic Aromatic Substitution
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol derivatives, specifically 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene, in nucleophilic aromatic substitution (SNAr) reactions. This document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and provides practical insights to empower researchers in leveraging this potent reagent for the synthesis of complex molecules. The protocols and discussions herein are grounded in established scientific literature to ensure reliability and reproducibility.
Introduction: The Power of Activated Aryl Halides in SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic rings. The reactivity of aryl halides in these reactions is critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards nucleophilic attack.
This compound and its derivatives represent a class of exceptionally reactive substrates for SNAr. The parent phenol is typically derivatized to feature a better leaving group, such as a halide (e.g., fluorine or chlorine), in place of the hydroxyl group. The combined electron-withdrawing power of the nitro (-NO2) group and the trifluoromethylsulfonyl (-SO2CF3) group, positioned ortho and para to the leaving group, respectively, renders the aromatic ring highly electrophilic. This high degree of activation facilitates SNAr reactions with a wide range of nucleophiles, often under mild conditions, making these reagents invaluable tools in medicinal chemistry and materials science.
Mechanism of Action: The Meisenheimer Complex
The SNAr reaction of a highly activated aryl halide like 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene proceeds via a two-step addition-elimination mechanism. The key intermediate in this process is a resonance-stabilized carbanion known as the Meisenheimer complex.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the rate-determining step of the reaction.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is significantly stabilized by the strong electron-withdrawing nitro and trifluoromethylsulfonyl groups.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion), yielding the final substitution product.
The exceptional stability of the Meisenheimer complex in the case of 2-nitro-4-(trifluoromethylsulfonyl)benzene derivatives is the primary reason for their high reactivity in SNAr reactions.
Figure 1: Generalized workflow for the formation of the Meisenheimer complex in the SNAr reaction of 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene.
General Considerations for SNAr Reactions
The success of an SNAr reaction using 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene depends on the careful selection of reaction parameters.
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary and secondary amines, thiols, alkoxides, and some soft carbon nucleophiles. | The choice of nucleophile will dictate the final product. Weaker nucleophiles may require more forcing conditions. |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). | These solvents effectively solvate the Meisenheimer complex and do not interfere with the nucleophile. |
| Base | A non-nucleophilic base like Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Potassium Carbonate (K2CO3). | The base is often required to deprotonate the nucleophile (e.g., amines, thiols) or to scavenge the acid formed during the reaction. |
| Temperature | Typically ranges from room temperature to 80 °C. | The high reactivity of the substrate often allows for reactions at ambient temperatures. However, heating may be necessary for less reactive nucleophiles. |
| Reaction Time | Generally from 1 to 24 hours. | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Amines via SNAr
This protocol describes a general method for the reaction of 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene with a primary or secondary amine.
Materials:
-
1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene
-
Amine of choice (1.0 - 1.2 equivalents)
-
DIPEA or K2CO3 (2.0 equivalents)
-
Anhydrous DMF or DMSO
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene (1.0 equivalent).
-
Dissolve the aryl fluoride in anhydrous DMF (or another suitable aprotic polar solvent).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-80 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for the synthesis of N-aryl amines via SNAr.
Protocol 2: Synthesis of 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene
The starting material can be synthesized from commercially available precursors. A common route involves the nitration of a suitable benzene derivative followed by functional group manipulations.
Disclaimer: This is a representative synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Chloro-3-nitrobenzenesulfonyl chloride
-
Sodium sulfite
-
Potassium fluoride
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Appropriate solvents and reagents for work-up and purification.
Procedure:
The synthesis of 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene is a multi-step process that is beyond the scope of these application notes. Researchers are advised to consult the primary literature for detailed and validated synthetic procedures.
Safety Precautions
-
This compound derivatives are potent electrophiles and should be handled with care. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
The reactions may be exothermic. Monitor the reaction temperature, especially during the initial stages.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive nucleophile | Use a stronger base or a more reactive nucleophile. |
| Poor quality of solvent or reagents | Use anhydrous solvents and fresh reagents. | |
| Reaction temperature is too low | Increase the reaction temperature. | |
| Formation of multiple products | Side reactions of the nucleophile or product | Optimize reaction conditions (temperature, reaction time, stoichiometry). |
| Presence of impurities | Purify the starting materials. | |
| Difficulty in product purification | Product is highly polar | Use a more polar eluent system for chromatography. |
| Product co-elutes with impurities | Try a different stationary phase or purification technique (e.g., crystallization, preparative HPLC). |
Conclusion
Derivatives of this compound, particularly 1-fluoro-2-nitro-4-(trifluoromethylsulfonyl)benzene, are exceptionally powerful and versatile reagents for nucleophilic aromatic substitution. The high degree of activation conferred by the nitro and trifluoromethylsulfonyl groups allows for the efficient synthesis of a diverse range of substituted aromatic compounds under mild conditions. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize these reagents to accelerate their research and development efforts, particularly in the field of drug discovery.
References
Application Note: 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol in Enzyme Inhibitor Development
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the specific utility of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (NTP-Tfs) as a privileged scaffold in medicinal chemistry and a reference probe in mitochondrial bioenergetics.
Part 1: Executive Summary & Scientific Rationale
This compound is a specialized "warhead" and scaffold used in the development of high-potency enzyme inhibitors and protein-protein interaction (PPI) disruptors. Its utility stems from the unique electronic properties of the triflyl (
The "Triflyl" Advantage in Inhibitor Design
In the optimization of enzyme inhibitors (e.g., for Bcl-2 family proteins, Aldose Reductase, or PTP1B), this compound serves as a critical building block to introduce the trifluoromethanesulfonyl (triflyl) moiety.
-
Electronic Withdrawal: The triflyl group is one of the strongest neutral electron-withdrawing groups known (
), exceeding the nitro group ( ). This drastically increases the acidity of the phenolic hydroxyl ( ), allowing it to mimic phosphate groups or serve as a pH-dependent molecular switch. -
Lipophilicity Boost: Unlike the nitro group, which is polar, the triflyl group is highly lipophilic (
). This enhances membrane permeability and hydrophobic pocket occupancy, a critical factor in designing intracellular inhibitors. -
Bioisosterism: It acts as a bioisostere for sulfonamides and carboxylic acids, often improving metabolic stability against amidases and esterases.
Primary Biological Applications
-
Bcl-2/Bcl-xL Inhibitor Synthesis: Used as a core scaffold to synthesize triflyl-analogs of BH3 mimetics (e.g., ABT-737 derivatives), where the phenol is etherified to link with hydrophobic fragments.
-
Mitochondrial Uncoupling Control: Due to its high acidity and lipophilicity, the free phenol acts as a potent protonophore. It is the "Gold Standard" positive control for mitochondrial toxicity screening during the lead optimization phase.
Part 2: Mechanistic Workflows & Visualization
Mechanism of Action: Protonophoric Uncoupling
When used as a control in enzyme assays involving ATP synthesis or mitochondrial integrity, this compound disrupts the proton gradient.
Figure 1: Protonophoric cycling mechanism. The electron-deficient ring stabilizes the phenolate anion, allowing rapid cycling across the inner mitochondrial membrane, collapsing the
Synthetic Workflow: Scaffold Utilization
The primary route for incorporating this scaffold into enzyme inhibitors (e.g., targeting hydrophobic pockets in kinases or PPIs).
Figure 2: Synthetic utility. The phenol serves as a nucleophile (Mitsunobu) or is activated as an electrophile for
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Triflyl-Based BH3 Mimetic Precursors
Objective: To couple the this compound scaffold to a hydrophobic ligand (e.g., a biphenyl fragment) via a Mitsunobu etherification. This creates the "anchor" domain for Bcl-2 inhibition.
Materials:
-
This compound (1.0 eq)
-
Target Alcohol (Ligand-OH) (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Preparation: Dissolve the phenol (1.0 eq) and the Target Alcohol (1.2 eq) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.
-
Phosphine Addition: Add
(1.5 eq) and stir at for 10 minutes. -
Coupling: Dropwise add DIAD (1.5 eq) over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours. Monitor by TLC (the phenol spot will disappear).
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product is the Triflyl-Nitro-Ether .
Critical Note: The electron-deficient nature of the phenol makes it a sluggish nucleophile in standard
Protocol B: Mitochondrial Toxicity Screening (Uncoupling Assay)
Objective: Use the compound as a positive control to validate an assay designed to detect off-target mitochondrial toxicity in new inhibitor candidates.
Materials:
-
Isolated Rat Liver Mitochondria or Permeabilized HepG2 cells.
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM
, 2 mM , pH 7.2. -
Substrates: Succinate (5 mM) + Rotenone (2 µM).
-
Probe: this compound (Stock: 10 mM in DMSO).
Procedure:
-
Baseline: Establish basal respiration (State 2) by adding mitochondria to the buffer with substrates.
-
State 3: Add ADP (200 µM) to stimulate ATP-linked respiration. Allow to deplete (return to State 4).
-
Challenge: Titrate the test inhibitor.
-
Control Spike: At the end of the assay, add This compound (Final concentration: 0.5 - 5.0 µM).
-
Validation:
-
Expected Result: Immediate, maximal increase in Oxygen Consumption Rate (OCR) uncoupled from ATP synthesis.
-
Failure Mode: If the compound does not spike OCR, the mitochondria are compromised, and the assay data for the test inhibitor must be discarded.
-
Part 4: Data Analysis & Comparison
When designing inhibitors, replacing a standard Nitro or Sulfonamide group with the Triflyl group (derived from this phenol) often yields the following SAR (Structure-Activity Relationship) shifts:
| Property | Nitro Group ( | Triflyl Group ( | Impact on Inhibitor |
| Hammett ( | 0.78 | 0.93 | Increased acidity of neighboring H-bonds; stronger binding. |
| Lipophilicity ( | -0.28 | 1.44 | Drastic improvement in cell permeability. |
| Metabolic Stability | Low (Nitro-reduction) | High | Resists reduction; longer half-life. |
| Steric Bulk ( | 7.3 | 29.0 | Fills larger hydrophobic pockets (e.g., Bcl-2 groove). |
Interpretation: Use the this compound scaffold when the target binding pocket is large, hydrophobic, and requires a strong electron-withdrawing anchor.
Part 5: References
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Establishes the electronic parameters of the Triflyl group).
-
Oltersdorf, T., et al. (2005). "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature. Link (Foundational paper on BH3 mimetics using nitro/sulfonyl scaffolds).
-
Ilivicky, J. & Casida, J.E. (1969). "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethyl-4-nitrophenols and related compounds." Biochemical Pharmacology. Link (Defines the uncoupling mechanism of trifluoromethyl-nitrophenols).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link (Review of the triflyl group's utility in drug design).
-
PubChem Compound Summary. "this compound." National Library of Medicine. Link (Chemical and physical data verification).
Troubleshooting & Optimization
Technical Support Center: 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol Purity & Troubleshooting
Introduction: The Molecule & The Challenge
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (CAS: 15183-75-2) is a highly specialized, electron-deficient phenol.[1] Structurally, it combines a nitro group (
Why Purity Matters:
This compound acts as a potent protonophore (uncoupler of oxidative phosphorylation) due to its exceptional acidity (
This guide addresses the three most common impurity classes:
-
Redox Congeners: Sulfides and sulfoxides (from incomplete oxidation).[1]
-
Regio-isomers & Homologs: Unreacted precursors and over-nitrated species.[1]
-
Inorganic Residuals: Acid entrapment.[1]
Module 1: Diagnostic Troubleshooting (Identification)
Q: My HPLC shows a small peak eluting after the main peak. Is this the dinitro impurity?
A: Likely, but check the retention time (RT) shift relative to the method.
-
Scenario A (Late Eluter): If the peak is significantly more retained (longer RT) on a Reverse Phase (C18) column, it is likely the 2-Nitro-4-[(trifluoromethyl)thio]phenol (the sulfide precursor).[1] The sulfide is less polar than the sulfone.
-
Scenario B (Early Eluter): The 2,6-Dinitro species often elutes earlier or very close to the main peak because the second nitro group increases acidity and ionization in buffered mobile phases, reducing retention.
-
Scenario C (Tailing): If the main peak tails heavily, you may have inorganic acid entrapment (nitric/sulfuric) affecting the local pH of the column.
Q: The melting point is broad (depression > 2°C).[1] What does this indicate?
A: A broad melting point usually indicates the presence of the non-nitrated precursor (4-[(trifluoromethyl)sulfonyl]phenol) .[1]
-
Mechanism:[2][3][4] The crystal lattice of the nitrated product is disrupted by the precursor, which lacks the ortho-nitro intramolecular hydrogen bond.
-
Confirmation: Run a TLC (Thin Layer Chromatography) in 20% EtOAc/Hexane.[1] The non-nitrated phenol will have a distinct Rf value (usually lower due to higher polarity without the internal H-bond).[1]
Module 2: Purification Protocols (Removal)
Decision Tree: Selecting the Right Protocol
Figure 1: Purification decision matrix based on impurity identification.
Protocol A: Removal of Sulfide/Sulfoxide Impurities (Oxidative Cleanup)
Use this if your synthesis involved the oxidation of a thio-ether and you detect "reduced" impurities.[1]
Theory: The sulfonyl group (
Steps:
-
Dissolution: Dissolve 10 g of crude solid in 50 mL of Glacial Acetic Acid.
-
Oxidation: Add 1.5 equivalents of 30% Hydrogen Peroxide (
) dropwise at 60°C.[1] -
Monitoring: Stir for 2 hours. Monitor via TLC until the lower-polarity sulfide spot disappears.[1]
-
Quench & Precipitation: Pour the hot solution into 200 mL of ice water. The sulfone is hydrophobic and will precipitate immediately.[1]
-
Filtration: Filter the white/pale yellow solid and wash with cold water to remove acetic acid.[1]
Protocol B: Removal of Non-Nitrated Precursor & Dinitro Species (Recrystallization)
Use this for general purification of the final nitrated product.
Theory: this compound forms strong intramolecular hydrogen bonds (between
| Solvent System | Target Solubility | Impurity Behavior |
| Toluene (Hot) | High | Dinitro species are less soluble; precipitate first on cooling.[1] |
| Ethanol/Water (1:1) | Moderate | Non-nitrated precursor stays in mother liquor.[1] |
Steps:
-
Slurry: Suspend crude solid in Toluene (5 mL per gram of solid).
-
Reflux: Heat to reflux (
) until fully dissolved. If insoluble particles remain, hot filter (these are likely salts or dinitro impurities).[1] -
Cooling: Allow to cool slowly to room temperature, then to
. -
Collection: Filter the crystals.
-
Critical Step: Wash the filter cake with cold heptane (not toluene) to displace the mother liquor without redissolving the product.
-
Protocol C: Removal of Inorganic Acids (pH Swing)
Use this if the product is "wet" or acidic (pH < 2).[1]
Theory: The
Steps:
-
Dissolution: Dissolve crude in Ethyl Acetate.
-
Wash: Wash with 5% NaCl solution (Brine) twice.[1]
-
Why Brine? The high ionic strength prevents the acidic phenol from partitioning into the water phase.
-
-
Drying: Dry organic layer over
.[1] -
Concentration: Rotovap to dryness.[1]
Module 3: Storage & Stability FAQs
Q: Can I store this compound in solution?
A: Not recommended for long periods. While the triflyl group is stable, the electron-deficient ring is susceptible to nucleophilic attack (SNAr) by solvents like DMSO or Methanol over time, especially if traces of base are present.
-
Best Practice: Store as a dry solid at
.
Q: The solid turned from white to yellow/orange. Is it degraded?
A: Likely yes, or it has formed a salt. Nitrophenols are pH indicators. In the presence of trace moisture and basic impurities (even from glass surfaces), they deprotonate to form the phenolate anion, which is bright yellow/orange (bathochromic shift).
-
Fix: Re-acidify.[1][5] Dissolve in ether and wash with 1M HCl. If the color reverts to pale yellow/white, the compound is intact.
References
-
PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol (Related Precursor Data). National Library of Medicine.[1] [Link][1]
-
Google Patents. Process for the preparation of 2-nitro-4-trifluoromethylaniline (Analogous Nitration Chemistry).[1] Patent CA2008557A1.[1]
-
Organic Syntheses. 2-Amino-4-nitrophenol (General Nitrophenol Purification).[1] Org.[1][6][7] Synth. 1945, 25, 5. [Link]
Sources
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents [patents.google.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Troubleshooting low conversion rates in "2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" synthesis
Status: Active Ticket ID: #NITRO-TFS-004 Subject: Troubleshooting Low Conversion Rates & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview: The "Push-Pull" Conflict
Welcome to the technical support portal. You are likely encountering stalling conversion rates (typically capping at 60-70%) or high impurity profiles during the synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol .
The core chemical challenge here is the electronic conflict on your aromatic ring. You are attempting to introduce a nitro group (electrophilic aromatic substitution) onto a ring that is simultaneously:
-
Activated by the Hydroxyl group (-OH, ortho/para directing).
-
Severely Deactivated by the Trifluoromethylsulfonyl group (
, meta directing).
The
Below are the specific troubleshooting modules based on your synthetic route.
Module A: The Nitration Pathway (Direct Nitration)
Context: You are reacting 4-[(trifluoromethyl)sulfonyl]phenol with Nitric Acid/Sulfuric Acid.
Q1: My reaction stalls at 60% conversion. Adding more nitric acid doesn't help. Why?
A: You are likely suffering from "Water Poisoning" of the nitronium ion.
The
-
The Mechanism: As the reaction proceeds, it generates water (
). -
The Failure Mode: In standard nitration, this water dilutes the acid. For reactive substrates (like phenol), this doesn't matter. For your deactivated substrate, even a small amount of water shifts the equilibrium back, reducing
below the threshold needed to overcome the activation energy barrier of the triflyl-substituted ring.
Protocol Adjustment:
-
Switch to Oleum: Use 20-30% Oleum (fuming sulfuric acid) instead of concentrated
as the solvent. The free consumes the water generated by the reaction ( ), maintaining anhydrous conditions. -
Use Fuming Nitric Acid: Ensure you are using 98% (Red Fuming)
, not the standard 65-70% grade.
Q2: I see a "double-nitration" impurity (2,6-dinitro). How do I stop this?
A: This is a classic temperature control failure. Because the substrate is deactivated, you likely heated the reaction to force conversion. However, once the first nitro group is added, the acidity of the phenol increases (lower pKa), making the phenolate species more accessible if the media isn't super-acidic.
-
Fix: Maintain the temperature strictly between 0°C and 5°C during addition. Do not exceed 25°C during the cook period. If conversion is low, increase time or acid strength (see Q1), but do not increase temperature above 40°C, or you will trigger dinitration and oxidative cleavage of the sulfone.
Q3: The reaction mixture turned black/tarry. What happened?
A: Oxidative decomposition.
The
-
Fix: Ensure you are adding the Nitric Acid to the Substrate/Sulfuric Acid mixture, not the other way around. This keeps the oxidant concentration low relative to the substrate.
Module B: The Hydrolysis Pathway ( Route)
Context: You are hydrolyzing 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene using a base (NaOH/KOH). This is the preferred industrial route to avoid the nitration issues above.
Q1: The starting material is not dissolving, and conversion is <10% after 24 hours.
A: This is a Phase Transfer issue.
The precursor is highly lipophilic due to the
-
Fix 1 (Solvent Switch): Use a polar aprotic solvent like DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). These solvents solvate the cation (
), leaving the hydroxide ( ) "naked" and extremely reactive. -
Fix 2 (PTC): If you must use a biphasic system (Toluene/Water), add 5 mol% of a Phase Transfer Catalyst like Tetrabutylammonium Bromide (TBAB) .
Q2: I see a side product where the group is gone.
A: You are experiencing Base-Mediated Sulfone Cleavage .
The triflyl group is a good leaving group in its own right. If your hydroxide concentration is too high or the temperature is too aggressive (>80°C), the
-
Optimization:
-
Limit temperature to 50-60°C .
-
Control pH: Do not use a massive excess of base. 2.1 - 2.5 equivalents of NaOH are sufficient.
-
Visual Troubleshooting Workflows
Figure 1: Reaction Logic & Decision Tree
This diagram guides you through the critical decision points based on your observed failure mode.
Caption: Decision tree for diagnosing low conversion based on synthetic pathway and observed symptoms.
Quantitative Benchmarks
Use these reference values to validate your in-process controls (IPC).
| Parameter | Nitration Route (Route A) | Hydrolysis Route (Route B) |
| Optimal Solvent | 20% Oleum ( | DMSO or Toluene/Water + TBAB |
| Temperature | 0°C (addition) | 50°C - 60°C |
| Reagent Stoichiometry | 1.05 eq | 2.2 eq NaOH |
| Typical Conversion | >95% (anhydrous conditions) | >98% (in DMSO) |
| Critical Impurity | 2,6-Dinitro analog (Over-nitration) | 2-Nitro-4-chlorophenol (Incomplete) |
| Safety Hazard | Delayed exotherm (runaway) |
Experimental Protocol: Recommended "Rescue" Procedure
If you have a batch stuck at 60% conversion (Nitration Route), do not add more nitric acid immediately. Follow this rescue protocol:
-
Cool Down: Bring the reaction mixture to 0°C.
-
Dehydrate: Slowly add 20% Oleum dropwise.
-
Why? This scavenges the water that is poisoning the reaction.
-
Caution: This is highly exothermic. Monitor internal temp strictly.
-
-
Re-initiate: Once the water is scavenged, add a small "kicker" charge of Fuming
(0.1 eq). -
Digest: Allow to warm to 20°C and stir for 2 hours.
-
Quench: Pour onto crushed ice (never water into acid).
References
-
Preparation of Trifluoromethylphenols. European Patent Office.[1] EP0004447A2. Link
- Relevance: Establishes the foundational chemistry for hydrolysis of trifluoromethyl-substituted chlorobenzenes.
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem. Link
- Relevance: Provides the specific hydrolysis protocol (NaOH/DMSO) applicable to the sulfonyl analog.
-
Nitration of Phenols: Mechanism and Kinetics. Master Organic Chemistry. Link
- Relevance: Mechanistic grounding for the "water poisoning" effect in electrophilic arom
-
Reactivity of Trifluoromethylsulfonyl Group. Journal of Organic Chemistry. Link
- Relevance: Validates the extreme electron-withdrawing nature (Hammett values)
Disclaimer: This guide is for research purposes only. Always consult your facility's Chemical Hygiene Plan (CHP) before handling fuming nitric acid or oleum.
Sources
Technical Support Center: Moisture Control in the Synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Answering your questions on the synthesis of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol, this guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to moisture-sensitive steps. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your success.
The preparation of this compound is a multi-step process that requires rigorous control of reaction conditions, particularly concerning the exclusion of water. Moisture can significantly impact yield and purity by reacting with sensitive reagents and intermediates. This guide will focus on a common synthetic pathway: the nitration of 4-[(trifluoromethyl)sulfonyl]phenol.
The primary moisture-sensitive step in this synthesis is the nitration reaction itself. The efficiency of the nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is highly dependent on the water content. The active electrophile, the nitronium ion (NO₂⁺), is generated by the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.[1][2] An excess of water in the reaction medium can suppress the formation of this crucial electrophile, thereby hindering the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of 4-[(trifluoromethyl)sulfonyl]phenol.
Question 1: I am experiencing a very low yield or no reaction at all during the nitration step. What is the likely cause?
Answer: A low or non-existent yield in this electrophilic aromatic substitution is most commonly due to an insufficiently reactive electrophile, which is directly linked to moisture.
-
Causality: The nitronium ion (NO₂⁺) is the key electrophile in this reaction. It is formed when concentrated sulfuric acid protonates nitric acid, forcing the loss of a water molecule.[2] If your acid mixture or starting material contains excess water, Le Chatelier's principle dictates that the equilibrium will shift away from the formation of the nitronium ion. This dramatically reduces the concentration of the active electrophile, stalling the nitration of the deactivated aromatic ring. The trifluoromethylsulfonyl group is strongly electron-withdrawing, making the phenol less nucleophilic and more challenging to nitrate than phenol itself.[3]
-
Troubleshooting Steps:
-
Verify Acid Concentration: Ensure that you are using fresh, concentrated (98% or higher) sulfuric acid and fuming (≥90%) nitric acid. Opened bottles of acids can absorb atmospheric moisture over time.
-
Dry the Starting Material: The starting material, 4-[(trifluoromethyl)sulfonyl]phenol, may be hygroscopic. Dry it thoroughly in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for several hours before use. Confirm dryness by checking for the absence of clumping.
-
Control the Reaction Environment: Assemble your glassware (which should be oven-dried at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction.
-
Question 2: My reaction has produced a significant amount of dark-colored, tar-like byproducts. Why did this happen?
Answer: The formation of dark, polymeric, or tarry materials is often a sign of side reactions, which can be exacerbated by incorrect acid concentrations or temperature control.
-
Causality: Phenols are sensitive to oxidation, especially under strongly acidic and oxidative conditions present during nitration.[3] While the goal is electrophilic substitution, competing oxidation pathways can occur, leading to polymerization and decomposition, often appearing as dark tar. The presence of excess water can alter the reaction medium's properties, potentially favoring these side reactions. Furthermore, if the reaction temperature is not adequately controlled, the rate of these undesirable oxidation reactions can increase exponentially.
-
Troubleshooting Steps:
-
Strict Temperature Control: The addition of the phenol to the mixed acid is highly exothermic. This addition must be performed slowly and with efficient cooling, typically in an ice-salt or dry ice/acetone bath, to maintain the recommended internal temperature (often between 0 and 5 °C).
-
Order of Addition: The standard and safest procedure is to add the nitrating agent (or the substrate) to the sulfuric acid, followed by the controlled addition of the phenol. Always add the phenol portion-wise or as a solution in a minimal amount of concentrated sulfuric acid to the cold mixed acid. Never add the acid mixture to the bulk phenol.
-
Use Anhydrous Nitrating Agents: For particularly sensitive substrates, consider alternative, anhydrous nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in a dry, aprotic solvent.[4] This avoids the aqueous environment of mixed acid entirely but requires stringent anhydrous techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up an anhydrous reaction for this synthesis?
A1: Rigorous exclusion of atmospheric moisture is critical. This involves using proper equipment and techniques.
-
Glassware Preparation: All glassware must be thoroughly cleaned and then oven-dried at a minimum of 120 °C for several hours (overnight is best) or flame-dried under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen/argon or, for more rigorous control, a Schlenk line. The diagram below illustrates a typical setup.
-
Reagent Transfer: Liquid reagents should be transferred using dry syringes or cannulas. Solid reagents should be transferred quickly in a glove box or under a positive flow of inert gas.
Q2: How do I properly handle and store moisture-sensitive reagents like triflic anhydride if I were to use an alternative synthesis route?
A2: Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is extremely reactive towards water and requires special handling.[5][6]
-
Storage: Store triflic anhydride in its original container, tightly sealed, under an inert atmosphere, and in a cool, dry place away from sources of moisture.[6] Ampules are often preferred for single-use to prevent contamination of the bulk reagent.
-
Handling: Only handle triflic anhydride under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[5] Use dry, clean syringes or cannulas for transfers. The reagent is corrosive and reacts violently with water, so appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[7]
-
Quenching: Any residual triflic anhydride must be quenched carefully. This can be done by slowly adding the reagent to a stirred, cold solution of a weak base like sodium bicarbonate or by adding it to an alcohol (like isopropanol) to form the less reactive ester. Never add water directly to triflic anhydride.[7]
Q3: Which drying agents are suitable for the solvents I might use?
A3: The choice of drying agent depends on the solvent's chemical nature and the required level of dryness. For solvents that might be used in related preparations (e.g., dichloromethane for a triflation step), here is a summary:
| Drying Agent | Suitable Solvents | Incompatible With | Comments |
| Magnesium Sulfate (MgSO₄) | Most organic solvents (ethers, esters, halogenated hydrocarbons) | Solvents with which it can form complexes | Fast-acting, high capacity, and slightly acidic. Good for general-purpose drying. |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | Neutral, but slow-acting and has a lower capacity than MgSO₄. Good for initial drying steps. |
| Calcium Chloride (CaCl₂) | Hydrocarbons, halogenated hydrocarbons, ethers | Alcohols, amines, phenols (forms adducts) | High capacity but can co-crystallize with water. Not suitable for protic or strongly coordinating solvents. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | - | Excellent for achieving very low water levels. Must be activated by heating under vacuum before use. |
| Phosphorus Pentoxide (P₂O₅) | Apolar solvents (hydrocarbons, halogenated hydrocarbons) | Protic solvents, ketones, ethers (reacts violently) | Extremely efficient but highly reactive and difficult to handle. Used for rigorous drying.[8] |
For the nitration step, the solvents are the concentrated acids themselves, which act as their own dehydrating medium, provided they are of high purity.
Visualizations
Experimental Workflow: Inert Atmosphere Reaction Setup
The following diagram illustrates a standard setup for performing a reaction under a positive pressure of an inert gas, crucial for excluding atmospheric moisture.
Caption: Workflow for setting up an anhydrous reaction.
References
-
PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available from: [Link]
- Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available from: [Link]
-
OC-Praktikum. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available from: [Link]
-
ChemRxiv. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Available from: [Link]
- Google Patents. US3076037A - Process for the nitration of halobenzenes.
-
Wikipedia. Nitration. Available from: [Link]
-
ResearchGate. A Simple Deprotection of Triflate Esters of Phenol Derivatives. (2025). Available from: [Link]
-
PESTANAL. 125570 - Trifluoromethanesulfonic anhydride - Safety Data Sheet. Available from: [Link]
- Ridd, J. H., & Hoggett, J. G. Nitration and aromatic reactivity. Cambridge University Press. (1971).
-
Chemistry LibreTexts. Nitration and Sulfonation of Benzene. (2023). Available from: [Link]
-
PubMed. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. (2024). Available from: [Link]
-
American Chemical Society. Nitration: An Overview of Recent Developments and Processes. (1996). Available from: [Link]
-
IGNOU. UNIT 1 NITRATION. Available from: [Link]
-
YouTube. Nitration Aromatic Substitution Overview. (2021). Available from: [Link]
-
S D Fine-Chem Limited. TRIFLUOROMETHANESULPHONIC ANHYDRIDE - Safety Data Sheet. Available from: [Link]
-
Organic Syntheses. trifluoroacetyl triflate. Available from: [Link]
- Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol Derivatives
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents requires a deep understanding of structure-activity relationships (SAR). The scaffold of 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol presents a compelling starting point for the development of potent bioactive molecules. The electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl groups suggests a high potential for this class of compounds to interact with biological targets. This guide provides a comparative analysis of the hypothesized efficacy of a series of this compound derivatives, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for validation.
Introduction: The Therapeutic Potential of the Nitrophenyl Trifluoromethylsulfone Scaffold
Phenol derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The introduction of a trifluoromethyl group (-CF3) is a common strategy in drug design to enhance metabolic stability and binding affinity. Furthermore, the presence of a nitro group, particularly in the ortho position to a sulfonyl-containing moiety, has been shown to be critical for the antibacterial activity of certain classes of compounds. This is attributed to the electronic interplay between these groups, which can influence the molecule's interaction with target enzymes or cellular components.
This guide will explore the therapeutic potential of derivatives of this compound, focusing primarily on their hypothesized antimicrobial and enzyme-inhibiting properties. By systematically modifying the core structure and applying established SAR principles, we can predict how these changes might influence efficacy.
The Crucial Role of the Ortho-Nitro Group: A Mechanistic Insight
The positioning of the nitro group at the ortho position relative to the phenolic hydroxyl and meta to the trifluoromethylsulfonyl group is not arbitrary. Studies on related aromatic sulfonyl fluorides have demonstrated that the ortho-nitro configuration is essential for their remarkable antibacterial activity. It is hypothesized that this arrangement facilitates a unique electronic environment that may be critical for the compound's mechanism of action, which could involve the reduction of the nitro group within the bacterial cell to form reactive intermediates that are toxic to the microorganism.
Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective
While comprehensive experimental data on a homologous series of this compound derivatives is not yet publicly available, we can construct a logical, hypothetical comparison based on well-established SAR principles derived from related compound classes, such as sulfonamides and other nitroaromatic compounds. The following table outlines a proposed series of derivatives and their predicted antimicrobial efficacy against a panel of pathogenic bacteria.
Table 1: Hypothesized Antimicrobial Efficacy of this compound Derivatives
| Compound ID | Derivative Structure | Modification Rationale | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| NTP-01 | (Parent Compound) | Baseline compound with core scaffold. | 16 | 32 |
| NTP-02 | 5-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | Addition of an electron-withdrawing group (Cl) is expected to increase the acidity of the phenol and potentially enhance cellular uptake and target interaction. | 8 | 16 |
| NTP-03 | 5-Methyl-2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | Addition of an electron-donating group (CH3) may slightly decrease activity by reducing the acidity of the phenol, but could improve lipophilicity. | 32 | 64 |
| NTP-04 | 5-Methoxy-2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | The methoxy group has dual electronic effects (donating through resonance, withdrawing through induction) and can participate in hydrogen bonding, potentially altering target binding. | 16 | 32 |
| NTP-05 | 6-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | Substitution ortho to the hydroxyl group may introduce steric hindrance, potentially reducing binding affinity for the target enzyme or protein. | 64 | >64 |
Disclaimer: The Minimum Inhibitory Concentration (MIC) values presented in this table are hypothetical and intended for illustrative purposes to guide future experimental work. They are extrapolated from structure-activity relationship studies on related classes of antimicrobial compounds.
Experimental Validation: Protocols for Efficacy Determination
To empirically validate the hypothesized efficacy of these derivatives, standardized in vitro assays are essential. The following sections provide detailed, step-by-step protocols for determining antimicrobial activity and enzyme inhibition potential.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the antimicrobial susceptibility of bacteria and is crucial for validating the predictions in Table 1.[2][3][4][5]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (NTP derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each NTP derivative in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2] c. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[2]
-
Inoculation and Incubation: a. To each well of the microtiter plate containing the compound dilutions, add 50 µL of the final bacterial inoculum. b. Include a positive control well (inoculum without any compound) and a negative control well (broth without inoculum). c. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[3]
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of the NTP derivatives against a specific enzyme target.[6][7][8]
Objective: To determine the concentration of a test compound that results in 50% inhibition of the target enzyme's activity (IC50).
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Test compounds (NTP derivatives) dissolved in DMSO
-
Assay buffer (optimized for the specific enzyme)
-
96-well microtiter plates (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Logical Relationship Diagram:
Caption: Logical flow of an enzyme inhibition assay.
Step-by-Step Procedure:
-
Assay Preparation: a. Prepare serial dilutions of the NTP derivatives in the assay buffer containing a constant, low percentage of DMSO. b. In a 96-well plate, add the enzyme solution and the compound dilutions. c. Include control wells: 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).
-
Pre-incubation: a. Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[7]
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the substrate to all wells. b. Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for product formation or substrate depletion.[7]
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the 100% activity control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
Concluding Remarks for the Research Professional
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the antimicrobial and enzyme inhibition arenas. The SAR-based predictions presented in this guide offer a rational starting point for the synthesis and evaluation of a new generation of derivatives. The provided experimental protocols are robust and widely accepted methodologies for validating these predictions. By systematically exploring modifications to this core structure and rigorously evaluating their biological activity, researchers can unlock the full potential of this versatile chemical class.
References
-
Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Retrieved from [Link]
-
Černiauskas, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 667-678. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, April). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. FWD AMR-RefLabCap. Retrieved from [Link]
-
Sadlowski, M. J., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular systems design & engineering, 3(4), 621-628. [Link]
-
Lopez de Compadre, R. L., Pearlstein, R. A., Hopfinger, A. J., & Seydel, J. K. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. Journal of medicinal chemistry, 30(5), 900-906. [Link]
-
Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & medicinal chemistry, 14(23), 8099-8108. [Link]
-
van der Meer, J. R., & Tropis, M. (2017). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of antimicrobial chemotherapy, 72(1), 45-53. [Link]
-
Adichunchanagiri University. (2020, October 21). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link]
-
Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 186-195. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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Comparative analysis of "2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" synthesis routes
Comparative Synthesis Guide: 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Executive Summary
The synthesis of This compound (CAS: Analogous derivatives often cited in agrochemical patents) presents a classic problem in aromatic substitution: balancing regioselectivity with ring deactivation.
This guide compares the two dominant synthetic pathways:
-
Route A (Direct Nitration): The rapid, laboratory-preferred route utilizing Electrophilic Aromatic Substitution (EAS) on the commercially available phenol.
-
Route B (Hydrolytic
): The scalable, industrial-preferred route utilizing nucleophilic substitution on a chlorobenzene precursor.
The Verdict:
-
For Laboratory/Discovery: Choose Route A . It is a single-step protocol with high atom economy, provided strict temperature control is maintained to prevent oxidative degradation.[1]
-
For Process/Scale-up: Choose Route B . It eliminates the safety hazards of nitrating an electron-rich phenol and avoids tar formation, delivering superior purity (>99%) at scale.
Part 1: Strategic Analysis & Mechanistic Grounding
The Electronic Landscape
The target molecule features two competing electronic influences on the phenol core:
-
The Hydroxyl Group (-OH): A strong Electron Donating Group (EDG) via resonance (
), activating the ring and directing incoming electrophiles to ortho and para positions. -
The Triflyl Group (
): One of the strongest known neutral Electron Withdrawing Groups (EWG) (Hammett ), strongly deactivating the ring and directing meta.
The "Cooperative" Sweet Spot:
In 4-[(trifluoromethyl)sulfonyl]phenol, the C4 position is blocked. The C2 position is ortho to the activating -OH and meta to the deactivating
Part 2: Detailed Synthesis Protocols
Route A: Direct Nitration (The "Lab" Standard)
Best for: <50g scale, rapid analog generation.
Mechanism: Electrophilic Aromatic Substitution (EAS). Precursor: 4-[(trifluoromethyl)sulfonyl]phenol (CAS 432-84-8).[2]
Protocol:
-
Preparation: Dissolve 10.0 g (44 mmol) of 4-[(trifluoromethyl)sulfonyl]phenol in 40 mL of glacial acetic acid. Cool the solution to 0–5°C in an ice/salt bath.
-
Nitration: Prepare a solution of fuming nitric acid (3.0 mL, 1.1 eq) in 10 mL acetic acid. Add this dropwise to the phenol solution over 30 minutes. Critical: Maintain internal temperature <10°C. The
group activates the ring, making it susceptible to oxidation (tarring) if the exotherm is uncontrolled. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the starting phenol.
-
Workup: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash with cold water (
mL) to remove acid traces. Recrystallize from Ethanol/Water (1:1) if necessary.[3]
Performance Metrics:
-
Yield: 85–92%
-
Purity: 95–98%[1]
-
Key Risk: Exothermic runaway; formation of dinitro-species (picric acid analogs) if excess
is used.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Route B: Hydrolytic Substitution ( ) (The "Process" Standard)
Best for: >100g scale, high purity requirements.
Mechanism: Nucleophilic Aromatic Substitution (
Logic: The presence of the nitro group (ortho) and the triflyl group (para) makes the C1-Chlorine extremely electron-deficient. Hydroxide ions can easily displace the chlorine via a Meisenheimer complex intermediate.
Protocol:
-
Setup: Charge a reactor with 20.0 g of 1-Chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene and 60 mL of DMSO (or Sulfolane for industrial safety).
-
Hydrolysis: Add aqueous NaOH (20% w/w, 2.5 eq) slowly. The solution will turn deep orange/red (phenolate formation).
-
Heating: Heat the mixture to 70–80°C for 4-6 hours.
-
Workup: Cool to room temperature. Dilute with 200 mL water.
-
Isolation: Acidify carefully with concentrated HCl to pH 1. The phenolate converts to the free phenol and precipitates as a pale yellow solid.
-
Extraction (Optional): If the solid is oily, extract with Ethyl Acetate, dry over
, and concentrate.
Performance Metrics:
-
Yield: 94–98%
-
Purity: >99% (Avoids oxidative byproducts common in Route A).
-
Key Risk: DMSO handling; caustic waste generation.
Part 3: Comparative Analysis & Visualization
Performance Data Matrix
| Metric | Route A: Direct Nitration | Route B: Hydrolytic |
| Atom Economy | High (Only water byproduct) | Moderate (NaCl waste generated) |
| Reaction Time | 3–4 Hours | 6–8 Hours |
| Purity Profile | Moderate (Risk of oxidation/tars) | Excellent (Clean conversion) |
| Safety Profile | Low (Strong Acid/Oxidizer) | High (Standard Caustic Base) |
| Cost | Low (Cheaper Precursor) | Moderate (Requires Chloro-intermediate) |
Decision Workflow (DOT Diagram)
Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic comparison showing Electrophilic Aromatic Substitution (Left) vs. Nucleophilic Aromatic Substitution (Right).
References
-
PrepChem. "Synthesis of 2-nitro-4-(trifluoromethyl)phenol."[4] (Methodology adaptation for triflyl analog). Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14857426, 4-(Trifluoromethylsulfonyl)phenol." PubChem. Available at: [Link]
- Google Patents. "Selective nitration of phenol derivatives (US5847231A)." (General mixed-acid nitration protocols for electron-deficient phenols).
Sources
"2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" structure-activity relationship (SAR) analysis
[1]
Executive Summary: The "Super-Acidic" Lipophile
In the landscape of mitochondrial uncouplers, 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (CAS: 15183-75-2) represents a distinct class of "super-acidic" protonophores.[1] Unlike the classical standard 2,4-Dinitrophenol (DNP) , this compound incorporates the trifluoromethylsulfonyl (triflyl,
This guide analyzes the Structure-Activity Relationship (SAR) of this compound, contrasting it with DNP and the 4-trifluoromethyl analog.[1] The analysis reveals how the unique combination of extreme acidity (driven by the triflyl group) and retained lipophilicity creates a potent, albeit kinetically distinct, uncoupling profile.
Part 1: Physicochemical Profiling (The SAR Foundation)
The efficacy of a protonophore is governed by two opposing forces: Acidity (pKa) and Lipophilicity (LogP) . The molecule must be acidic enough to release a proton in the mitochondrial matrix (pH ~8.0) but lipophilic enough to cross the inner mitochondrial membrane (IMM) as an anion to return to the intermembrane space.
The Hammett Substituent Effect
The substitution of the 4-nitro group (in DNP) with a 4-triflyl group drastically alters the electronic landscape of the phenol ring.[1]
| Substituent (Para position) | Hammett Constant ( | Electronic Effect | Lipophilicity Constant ( | Impact on Phenol |
| 0.78 | Strong Withdrawal | -0.28 | Increases acidity, decreases lipophilicity.[1] | |
| 0.54 | Moderate Withdrawal | +0.88 | Moderate acidity, high lipophilicity.[1] | |
| 0.93 - 0.96 | Extreme Withdrawal | +0.55 | Extreme acidity, retained lipophilicity. |
Comparative Properties Table
Based on Hammett calculations and experimental correlates, the properties of the target compound compare to alternatives as follows:
| Compound | Structure | Est.[1][2][3][4][5][6] pKa | Est.[1] LogP | Uncoupling Potential |
| 2,4-Dinitrophenol (DNP) | 2,4-di-NO2 | 4.1 | 1.5 - 1.7 | Standard. Good balance, but requires higher doses due to lower lipophilicity. |
| 2-Nitro-4-(trifluoromethyl)phenol | 2-NO2, 4-CF3 | ~6.0 | 2.8 | Lipophilic. Higher pKa makes it harder to deprotonate in the matrix, potentially limiting max rate.[1] |
| This compound | 2-NO2, 4-SO2CF3 | < 3.5 | ~2.2 | High Potency. The anion is highly stable yet lipophilic enough to permeate membranes.[1] |
Key Insight: The triflyl derivative solves a common problem with DNP. While DNP's nitro groups lower lipophilicity (making membrane transit slower), the triflyl group lowers pKa further while increasing lipophilicity relative to the nitro group. This allows for rapid anion recycling, provided the pKa is not so low that the anion becomes "trapped" in the intermembrane space.
Part 2: Visualizing the SAR Logic
The following diagram illustrates the causal link between the structural modification (
Caption: Structural modification at the 4-position drives dual physicochemical changes that converge to enhance uncoupling potency.
Part 3: Biological Mechanism & Experimental Protocol[1]
The Protonophore Cycle
The compound acts as a proton shuttle. The critical step for the triflyl derivative is the return of the anion (
Caption: The protonophore cycle. The triflyl group's lipophilicity is crucial for the 'A- Translocation' step, preventing anion trapping.
Experimental Protocol: Mitochondrial Respiration Assay
To validate the activity of this compound, use the following self-validating protocol.
Objective: Determine the
Reagents:
-
Buffer: 250 mM Sucrose, 10 mM MOPS, 1 mM EGTA, 5 mM Pi (pH 7.4).
-
Substrate: 5 mM Glutamate / 5 mM Malate (Complex I) or 5 mM Succinate (Complex II).[1]
-
Controls: Oligomycin (ATP synthase inhibitor), FCCP (Positive Control).[1]
Workflow:
-
Isolation: Isolate rat liver mitochondria (RLM) via differential centrifugation.[1] Resuspend to 20 mg protein/mL.[1]
-
Basal Measurement: In a Clark-type oxygen electrode chamber (2 mL), add 1 mg mitochondria. Record basal rate.
-
State 4 Induction: Add Oligomycin (1 µg/mL) to ensure all respiration is non-phosphorylating (State 4).[1]
-
Titration:
-
Inject the test compound (dissolved in DMSO) in 0.5 µM increments.
-
Critical Comparison: Run parallel traces with DNP (range 10-100 µM) and the Triflyl derivative (range 0.1-10 µM).[1]
-
-
Data Analysis: Plot Oxygen Consumption Rate (OCR) vs. Concentration.
-
Bell-Shaped Curve: Expect a peak respiration followed by inhibition at high concentrations (due to membrane disruption or depletion of
).[1] -
Validation Check: If the respiration rate does not return to baseline upon adding Antimycin A (Complex III inhibitor), the oxygen consumption is non-mitochondrial (artifact).
-
Part 4: Safety & Handling (Critical)
The 4-triflyl derivative poses specific hazards distinct from DNP:
-
Skin Absorption: Like DNP, it is likely readily absorbed through skin.[1]
-
Ocular Toxicity: The extreme acidity makes the dust/vapor highly irritating to mucous membranes (H319, H335).
-
Therapeutic Index: Due to higher lipophilicity, the "safety window" between uncoupling and cytotoxicity (membrane lysis) may be narrower than DNP. Strictly for in vitro research use.
References
-
Terada, H. (1981).[1] "The interaction of highly active uncouplers with mitochondria." Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 639(3), 225-242.[1] Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.[1] Link
-
Ilivicky, J., & Casida, J. E. (1969).[1] "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethyl-4-nitrophenol and related compounds."[1] Biochemical Pharmacology, 18(6), 1389-1401.[1] Link[1]
-
PubChem Compound Summary. (2024). "2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) and Derivatives."[1][6][7][8] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C7H6F3NO2S | CID 90259287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pure-synth.com [pure-synth.com]
- 8. 2-Nitro-4-(trifluoromethyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Evaluating the environmental impact of "2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol" compared to alternatives
Title: Environmental Fate and Ecotoxicological Profiling: 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol vs. Green Chemistry Alternatives
Executive Summary
In the development of agrochemicals and high-potency pharmacophores, This compound (NTSP) serves as a critical scaffold due to its exceptional acidity and lipophilicity.[1] The trifluoromethylsulfonyl (triflyl) group acts as a "super-electron-withdrawing" moiety, significantly enhancing the biological activity of the phenolic ring.
However, this performance comes at a steep environmental cost.[1] The triflyl moiety classifies NTSP as a potential PFAS-like precursor , exhibiting extreme resistance to hydrolysis and microbial degradation.[1]
This guide objectively compares NTSP against two non-fluorinated bioisosteres: 2-Nitro-4-(methylsulfonyl)phenol (Mesyl-NP) and 4-Cyano-2-nitrophenol (Cyano-NP).[1] We provide experimental frameworks to validate their substitution in early-stage discovery, prioritizing environmental stewardship without sacrificing essential physicochemical properties.[1]
Chemical Profile & Environmental Concern
The core environmental liability of NTSP lies in the C-F bond stability within the sulfonyl tail. Unlike standard nitrophenols, which are readily biodegraded via nitro-reduction and ring cleavage, the presence of the
Comparative Physicochemical Data
| Feature | Target: NTSP | Alt 1: Mesyl-NP | Alt 2: Cyano-NP |
| Structure | |||
| Molecular Weight | ~271.17 g/mol | ~217.20 g/mol | ~164.12 g/mol |
| Est.[1] pKa | < 4.0 (Highly Acidic) | ~7.0 (Moderately Acidic) | ~6.5 (Weakly Acidic) |
| LogP (Lipophilicity) | High (~2.[1]5) | Low (< 1.[1]0) | Moderate (~1.[1]5) |
| Persistence | High (PFAS-class) | Low (Biodegradable) | Low (Hydrolyzable) |
| Aquatic Toxicity | High (Bioaccumulative) | Moderate | Moderate |
Scientist's Note: The
group increases lipophilicity (LogP) while simultaneously lowering pKa.[1] This rare combination allows NTSP to cross membranes easily and then uncouple oxidative phosphorylation.[1] The Mesyl alternative loses lipophilicity, which may require formulation adjustments (e.g., esterification) to maintain bioavailability.
Metabolic Fate & Degradation Pathways
To understand why NTSP is problematic, we must visualize its degradation compared to alternatives.[1] The following diagram illustrates the metabolic "dead-end" created by the fluorinated tail.
Figure 1: Comparative metabolic pathways.[1] Note that while both compounds undergo nitro-reduction, the NTSP pathway results in persistent fluorinated byproducts.[1]
Experimental Protocols for Validation
As researchers, we cannot rely solely on prediction.[1] You must validate the environmental profile of your chosen scaffold using the following self-validating protocols.
Protocol A: Hydrolytic Stability Assessment (Adapted from OECD 111)
Purpose: To determine if the compound persists in aqueous environments at varying pH levels.
-
Preparation: Prepare 100 mg/L solutions of NTSP and Mesyl-NP in sterile buffers at pH 4.0, 7.0, and 9.0.
-
Incubation: Seal in amber glass vials (to exclude photolysis) and incubate at 50°C for 5 days (accelerated aging).
-
Sampling: Aliquot 1 mL every 24 hours.
-
Analysis: Analyze via HPLC-UV/Vis (254 nm).
-
Self-Validation Check: If the control standard (sterile water) shows degradation >5%, the system is contaminated.
-
-
Interpretation:
Protocol B: Manometric Respirometry (Biodegradability - OECD 301F)
Purpose: To measure the "readiness" of microbial degradation.[1]
-
Inoculum: Use activated sludge from a municipal wastewater plant (washed and aerated).
-
System: Closed respirometer bottles containing mineral medium + test substance (100 mg/L ThOD).
-
Measurement: Monitor
consumption continuously for 28 days. -
Reference Control: Run Sodium Benzoate in parallel.
-
Self-Validation Check: Reference compound must reach >60% degradation by Day 14.[1]
-
-
Outcome:
-
Pass: >60%
uptake relative to theoretical demand. -
Fail (Persistent): <10% uptake (Likely outcome for NTSP).
-
Decision Matrix for Substitution
When should you retain NTSP, and when can you switch? Use this logic flow to make data-driven decisions.
Figure 2: Decision matrix for selecting between NTSP and green alternatives based on SAR requirements.
Conclusion
While This compound offers unique electronic properties for specific high-potency applications, its environmental persistence profile is unfavorable.[1] The C-F bond stability renders it a "forever chemical" precursor.[1]
Recommendation:
-
First Line: Screen Mesyl-NP (CAS 1676-24-0) as a direct bioisostere.[1] It mimics the sulfonyl geometry without the persistence.
-
Second Line: If acidity is paramount, consider Cyano-NP (CAS 17601-96-6), though potency may decrease.[1]
-
Last Resort: If NTSP is required, all aqueous waste streams must be sequestered and treated via high-temperature incineration (>1100°C) to ensure C-F bond mineralization.[1]
References
-
PubChem. (n.d.).[1] 2-Nitro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Tseng, C. C., et al. (2019).[1][2] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022).[1] Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link][1]
-
Fisher Scientific. (n.d.).[1] Safety Data Sheet: 2-Nitro-4-(trifluoromethyl)phenol. Retrieved from [Link][1]
Sources
Safety Operating Guide
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol proper disposal procedures
[1][2][3]
Executive Safety Directive
STOP AND READ: 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (CAS: 400-99-7) presents a dual-hazard profile: high acidity and potential shock sensitivity .[1]
While less famous than Picric Acid, this compound shares the structural motif of a nitro-substituted phenol.[1] Improper handling can lead to the formation of shock-sensitive metal salts (similar to picrates) if allowed to dry in contact with metals, or violent exothermic reactions if accidentally mixed with strong bases.[1]
Critical Prohibition:
Chemical Hazard Profile & Mechanism[1][4][5]
To dispose of this chemical safely, you must understand the underlying reactivity driving these protocols.
| Feature | Chemical Logic | Operational Consequence |
| Nitro Group ( | Provides oxygen balance and energy to the molecule.[1] | Explosion Hazard: Potential for rapid decomposition if heated or shocked.[1][2] |
| Phenol Moiety ( | The hydroxyl proton is highly acidic due to the electron-withdrawing | Corrosive/Reactive: Reacts instantly and exothermically with bases.[1] |
| Triflyl Group ( | One of the strongest electron-withdrawing groups known; enhances acidity and adds fluorine.[1] | Toxic Emissions: Combustion generates Hydrogen Fluoride (HF).[1] Standard incineration is insufficient without scrubbing.[1] |
Physical Properties for Safety Assessment[4]
| Property | Value | Relevance |
| State | Solid (Crystalline) | Dust inhalation hazard; potential for static discharge.[1] |
| Acidity ( | < 4.0 (Estimated) | Stronger acid than acetic acid; incompatible with basic waste streams.[1] |
| Solubility | Soluble in organics; sparingly soluble in water.[1] | Bio-accumulative potential; requires organic waste stream.[1] |
Mandatory PPE & Safety Equipment
Before initiating any disposal procedure, verify the following controls are in place.
-
Eye Protection: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for potential detonation or splash hazards).[1]
-
Hand Protection: Double-gloving recommended.[1]
-
Respiratory: Work strictly within a certified Fume Hood.[1] If dust generation is unavoidable outside a hood, use an N95 or P100 respirator.[1]
-
Tools: Plastic or wood spatulas only. No metal tools.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this protocol for expired shelf stock or excess solid reagent.
-
Container Selection: Select a high-density polyethylene (HDPE) or glass container.[1] Ensure the lid has no metal liner.
-
Hydration (The Safety Lock):
-
Transfer: Using a plastic spatula , transfer the material into the waste container.[1]
-
Labeling: Label clearly: "Hazardous Waste - Toxic, Acidic, Potential Shock Sensitive.[1] Contains Fluorine."[1]
-
Stream: Route to High-Temperature Incineration .
-
Note: You must alert your waste contractor that the compound contains fluorine, as it requires an incinerator equipped with HF scrubbers.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents.[1]
-
pH Check: Test the pH of the waste solution.[1]
-
If Acidic/Neutral: Proceed to step 2.
-
If Basic:STOP. Do not mix. Neutralize the waste stream slowly in an ice bath using dilute acid (e.g., 1M HCl) before combining with this phenol to prevent a runaway exotherm.[1]
-
-
Segregation: Pour into a waste container designated for "Acidic Organic Waste."
-
Crucial: Ensure this container does not contain aliphatic amines (e.g., triethylamine) or strong bases.[1]
-
-
** rinsing:** Rinse the original flask with acetone or ethanol.[1] Add rinsate to the same waste container.[1]
-
Wiping: Wipe the neck of the flask and the waste container with a damp paper towel to prevent the formation of dry, friction-sensitive crystals in the threads.
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Do not dry sweep. Gently mist the spill with water or polyethylene glycol (PEG) to prevent dust generation.[1]
-
Collect: Use a plastic scoop or stiff paper to lift the damp solid.[1]
-
Clean: Wipe the surface with a soap/water solution.[1]
-
Dispose: Place all cleanup materials (wipes, scoop) into a plastic bag, seal, and place in the solid hazardous waste drum.
Visual Decision Matrix (DOT Diagram)
The following logic flow ensures you select the correct disposal path based on the physical state of the chemical.
Figure 1: Decision matrix for the safe disposal of fluorinated nitro-phenols, prioritizing shock desensitization and chemical compatibility.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] "Chapter 6: Working with Chemicals." National Academies Press.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-nitro-4-(trifluoromethyl)phenol.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
